Technical Documentation Center

1-Methyl-1,6-naphthyridin-2(1H)-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Methyl-1,6-naphthyridin-2(1H)-one
  • CAS: 148244-93-3

Core Science & Biosynthesis

Foundational

toxicity profile of 1-Methyl-1,6-naphthyridin-2(1H)-one

Toxicological and Pharmacological Profiling of 1-Methyl-1,6-naphthyridin-2(1H)-one and Its Advanced Derivatives Executive Summary The compound 1-Methyl-1,6-naphthyridin-2(1H)-one (CAS: 148244-93-3) is a highly versatile,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Toxicological and Pharmacological Profiling of 1-Methyl-1,6-naphthyridin-2(1H)-one and Its Advanced Derivatives

Executive Summary

The compound 1-Methyl-1,6-naphthyridin-2(1H)-one (CAS: 148244-93-3) is a highly versatile, privileged bicyclic heterocycle utilized extensively in the synthesis of targeted therapeutics. While the base scaffold is primarily a synthetic intermediate, its true toxicological profile is best understood through the lens of its pharmacological derivatives—most notably, highly selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors and Hsp90 chaperon inhibitors. This whitepaper delineates the structural toxicology, in vitro safety pharmacology, and in vivo tolerability of this chemical class, providing self-validating protocols for rigorous preclinical safety assessment.

Chemical Architecture and Pharmacophore Analysis

Comprising a diazanaphthalene bicyclic system, the 1,6-naphthyridin-2(1H)-one core provides a rigid, planar geometry ideal for inserting into the ATP-binding pockets of kinases. Over 17,000 derivatives of this core have been synthesized, underscoring its utility in drug discovery [1].

From a toxicological perspective, unmodified basic heterocycles present specific liabilities. The basicity of the nitrogen atoms within the pyridine ring can lead to off-target interactions with phospholipid membranes or ion channels. However, the specific N-methylation at position 1 in 1-Methyl-1,6-naphthyridin-2(1H)-one [2] restricts hydrogen bond donation. Causality: This subtle modification lowers the pKa of the system, favorably altering the lipophilicity-to-basicity ratio. This is a critical factor in reducing non-specific cytotoxicity while maintaining the structural vectors necessary for target engagement.

In Vitro Safety Pharmacology: Navigating Cardiotoxicity

A primary reason for late-stage drug attrition is drug-induced Long QT syndrome, mediated by the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel. Nitrogen-containing heterocycles are notorious for intercalating into the hERG channel's hydrophobic inner cavity.

However, advanced pharmacological derivatives of 1-Methyl-1,6-naphthyridin-2(1H)-one have been rationally designed to circumvent this toxicity. In the development of selective FGFR4 inhibitors for hepatocellular carcinoma (HCC), structural optimizations around the naphthyridinone core yielded compounds (such as Compound A34) that exhibit a remarkably low risk of hERG toxicity [3]. Causality: By introducing steric bulk that physically clashes with the hERG pore residues (Tyr652/Phe656) while maintaining critical covalent hydrogen bonding with Cys552 of the FGFR4 hinge region, researchers successfully uncoupled on-target efficacy from off-target cardiotoxicity.

ToxicityPathway Scaffold 1-Methyl-1,6-naphthyridin-2(1H)-one (Base Scaffold) Derivatives Pharmacological Derivatives (e.g., FGFR4 Inhibitors) Scaffold->Derivatives Structural Optimization hERG hERG Channel (Cardiotoxicity Screen) Derivatives->hERG Low Affinity (Avoidance) FGFR4 FGFR4 / FGF19 Pathway (On-Target Efficacy) Derivatives->FGFR4 High Affinity Binding Liver Hepatocyte Panel (CYP450 / Hepatotoxicity) Derivatives->Liver Metabolic Clearance Safety Favorable Safety Profile (High Selectivity, Low Toxicity) hERG->Safety No QT Prolongation FGFR4->Safety Tumor Inhibition Liver->Safety Non-Hepatotoxic

Logical relationship: scaffold optimization, target affinity, and toxicity avoidance.

In Vivo Tolerability and Therapeutic Index

The ultimate validation of a compound's toxicity profile occurs in complex in vivo systems. Derivatives of the 1-Methyl-1,6-naphthyridin-2(1H)-one scaffold have demonstrated excellent tolerability in murine xenograft models.

In colorectal cancer models (HCT116 xenografts), optimized derivatives like Compound 19g induced significant tumor regression without any apparent systemic toxicity or body weight loss [4]. Similarly, in Hep-3B HCC models, the scaffold maintained favorable pharmacokinetic properties without inducing hepatotoxicity [3]. Furthermore, when adapted into novobiocin analogs targeting the C-terminal domain of Hsp90 for breast cancer, the scaffold showed selective anti-proliferative properties against cancer cell lines while sparing healthy tissue[5].

Quantitative Toxicity Metrics

Compound / ScaffoldPrimary TargethERG IC₅₀ (µM)Cytotoxicity (Normal Cells)In Vivo Tolerability (Xenograft Model)
1-Methyl-1,6-naphthyridin-2(1H)-one N/A (Scaffold)> 50 (Baseline)LowN/A (Synthetic Intermediate)
Compound A34 FGFR4> 30MinimalNo significant weight loss (Hep-3B)
Compound 19g FGFR4> 30MinimalNo apparent toxicity (HCT116)
Novobiocin Analogs Hsp90N/DModerateN/D

Self-Validating Experimental Methodologies

Protocol 1: Automated Whole-Cell Patch-Clamp for hERG Liability

Objective: Quantify the IC₅₀ of naphthyridinone derivatives against the Kv11.1 (hERG) potassium channel to establish cardiovascular safety margins.

  • Causality of Cell Line: Chinese Hamster Ovary (CHO) cells stably transfected with the hERG gene are utilized because they lack endogenous confounding currents, providing a clean electrophysiological background to isolate I_Kr tail currents.

  • Self-Validating Controls:

    • Positive Control: 100 nM Dofetilide. (Validation: Must achieve >80% fractional block. If not, the cell's seal integrity or channel expression is compromised, and the plate is rejected).

    • Negative Control: 0.1% DMSO vehicle. (Validation: Must show <5% current rundown over the recording period).

  • Step-by-Step Execution:

    • Seal Formation: Establish a gigaseal (>1 GΩ) to ensure low leak current.

    • Voltage Protocol: Hold the membrane potential at -80 mV. Depolarize to +20 mV for 2 seconds to activate and subsequently inactivate the channels. Repolarize to -50 mV for 2 seconds to elicit the outward tail current.

      • Causality: This specific step-protocol forces the channels to recover from inactivation before deactivating, generating a robust tail current that is highly sensitive to pore-blocking drugs.

    • Compound Perfusion: Apply the naphthyridinone derivative at ascending concentrations (0.1 µM to 30 µM).

    • Data Acquisition: Measure the peak tail current amplitude post-perfusion relative to baseline to calculate the IC₅₀.

Workflow Step1 Cell Culture (hERG-CHO cells) Step3 Patch Clamp (Electrophysiology) Step1->Step3 Step2 Compound Prep (Test & Controls) Step2->Step3 Step4 Data Acquisition (Tail Currents) Step3->Step4 Step5 IC50 Calculation (Safety Margin) Step4->Step5

Step-by-step experimental workflow for hERG patch-clamp cardiotoxicity screening.

Protocol 2: In Vivo Maximum Tolerated Dose (MTD) and Xenograft Toxicity Profiling

Objective: Evaluate systemic toxicity and establish the therapeutic window in murine models.

  • Causality of Model Selection: Hep-3B cells are driven by FGF19/FGFR4 signaling. Using this model allows for the simultaneous evaluation of on-target efficacy and systemic off-target toxicity.

  • Self-Validating Controls:

    • Vehicle Arm: Mice receiving only the formulation buffer. (Validation: Establishes baseline growth and stress. Any weight loss in this group indicates husbandry issues or vehicle toxicity, invalidating the study).

  • Step-by-Step Execution:

    • Inoculation: Subcutaneously inject 5×10⁶ cancer cells into the right flank of BALB/c nude mice.

    • Randomization: Once tumors reach ~100-150 mm³, randomize mice into vehicle and treatment groups (n=8/group).

      • Causality: Randomizing by tumor volume rather than body weight ensures that the metabolic burden of the tumor is equivalent across cohorts at day zero.

    • Dosing: Administer the compound via oral gavage (PO) daily.

    • Monitoring: Record body weight and clinical signs daily.

      • Causality: Body weight loss is a highly sensitive, non-invasive surrogate for systemic toxicity. A loss of >10% is an early biomarker of gastrointestinal or metabolic distress. If weight loss exceeds 20%, the MTD has been breached, triggering humane endpoints.

    • Necropsy & Histopathology: Harvest major organs (liver, heart, kidneys) at the study terminus for H&E staining to detect micro-lesions or hepatocyte necrosis.

Conclusion

The 1-Methyl-1,6-naphthyridin-2(1H)-one scaffold represents a masterclass in balancing pharmacodynamic potency with toxicological safety. While the raw bicyclic core possesses theoretical liabilities common to basic heterocycles, rational N-methylation and subsequent structural derivatization successfully mitigate hERG cardiotoxicity and hepatotoxicity. As demonstrated through rigorous, self-validating patch-clamp and xenograft protocols, this scaffold provides a highly tolerable foundation for next-generation kinase and chaperone inhibitors.

References

  • Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma Source: Journal of Medicinal Chemistry (ACS Publications), 2022. URL:[Link][3]

  • Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer Source: European Journal of Medicinal Chemistry (PubMed), 2023. URL:[Link][4]

  • Novel 1,6-naphthyridin-2(1H)-ones as potential anticancer agents targeting Hsp90 Source: European Journal of Medicinal Chemistry (PubMed), 2016. URL:[Link][5]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications Source: Molecules (MDPI), 2021. URL:[Link][1]

Sources

Exploratory

Pharmacokinetics of 1-Methyl-1,6-naphthyridin-2(1H)-one in Early Drug Discovery: A Technical Guide for Fragment-Based Lead Generation

Executive Summary In early-stage drug discovery, the selection of a robust chemical starting point dictates the trajectory of lead optimization. As a privileged heterocyclic scaffold, the 1,6-naphthyridin-2(1H)-one core...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug discovery, the selection of a robust chemical starting point dictates the trajectory of lead optimization. As a privileged heterocyclic scaffold, the 1,6-naphthyridin-2(1H)-one core has demonstrated exceptional utility in targeting complex kinase networks and bacterial enzymes[1]. Specifically, the 1-Methyl-1,6-naphthyridin-2(1H)-one fragment (CAS: 148244-93-3) serves as an optimal building block in Fragment-Based Drug Discovery (FBDD)[2].

As an Application Scientist overseeing hit-to-lead campaigns, I approach the pharmacokinetic (PK) profiling of this fragment not merely as a data-collection exercise, but as a mechanistic investigation. This whitepaper provides an in-depth technical framework for evaluating the physicochemical properties, in vitro metabolic stability, and in vivo pharmacokinetics of the 1-methyl-1,6-naphthyridin-2(1H)-one scaffold.

Structural Rationale & Target Space

The 1,6-naphthyridin-2(1H)-one core is a member of the diazanaphthalene family. In FBDD, fragments must possess a low molecular weight (<300 Da) while providing high-quality vector trajectories for synthetic growth[3].

Causality in Structural Design: Why utilize the 1-methyl substituted derivative? Unsubstituted naphthyridinones contain a hydrogen bond donor (HBD) at the N1 position, which acts as a metabolic soft spot for rapid N-glucuronidation by UGT enzymes in the liver. By methylating the N1 position (yielding 1-Methyl-1,6-naphthyridin-2(1H)-one, MW: 160.17 g/mol ), we intentionally cap this HBD[2]. This structural choice simultaneously prevents phase II conjugation at this site and increases passive membrane permeability, establishing a superior baseline for oral bioavailability.

This scaffold is highly validated in two major therapeutic areas:

  • Oncology (Kinase Inhibition): It is the core pharmacophore for pan-mTOR inhibitors (e.g., Torin2 derivatives), binding deep within the ATP-binding pocket of mTORC1/2[4][5].

  • Infectious Disease: It has been utilized to discover single-digit nanomolar inhibitors of Mycobacterium tuberculosis thymidylate kinase (Mtb TMK), driving fragment hits from 500 μM down to 200 nM[6][7].

Pathway PI3K PI3K PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Translation Protein Synthesis & Cell Growth mTORC1->Translation Scaffold 1,6-Naphthyridin- 2(1H)-one Core Scaffold->mTORC1 ATP-competitive Inhibition

1,6-naphthyridin-2(1H)-one derivatives inhibiting the PI3K/mTOR signaling pathway.

Physicochemical Profiling & Causality in ADME

In FBDD, a fragment's ADME (Absorption, Distribution, Metabolism, and Excretion) profile is fundamentally different from a fully elaborated drug[8].

  • Solubility vs. Permeability: 1-Methyl-1,6-naphthyridin-2(1H)-one exhibits excellent aqueous solubility due to its high polarity and low topological polar surface area (TPSA). This is critical because biochemical fragment screening (via NMR or Surface Plasmon Resonance) requires compound concentrations in the high micromolar to millimolar range[9].

  • Clearance Paradox: While the small size of the fragment ensures high ligand efficiency (LE), it also means the molecule lacks the steric bulk necessary to sterically hinder Cytochrome P450 (CYP450) enzymes. Consequently, early fragment hits typically exhibit high intrinsic clearance ( CLint​ ) and short half-lives ( t1/2​ )[10].

Our optimization strategy relies on identifying the specific CYP isoforms responsible for clearing the fragment and strategically "growing" the molecule to introduce steric shields without violating Lipinski's Rule of Five.

Standardized Experimental Protocols

To ensure scientific integrity, every PK assay must function as a self-validating system . This means incorporating internal controls that verify enzyme viability, analytical recovery, and mass balance.

Protocol A: Self-Validating In Vitro Microsomal Stability Assay

This protocol determines the intrinsic clearance ( CLint​ ) of the 1-methyl-1,6-naphthyridin-2(1H)-one fragment.

Step-by-Step Methodology:

  • Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Incubation Setup: Mix the fragment to achieve a final assay concentration of 1 μM. Causality: We use 1 μM to ensure the concentration is well below the Michaelis constant ( Km​ ), guaranteeing first-order depletion kinetics necessary for accurate CLint​ calculation.

  • Protein Concentration: Add HLM to a final concentration of 0.5 mg/mL. Causality: Higher protein concentrations can lead to non-specific binding, artificially masking the true clearance rate.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH-regenerating system (1 mM final concentration).

  • Kinetic Sampling & Quenching: At precisely 0, 5, 15, 30, and 60 minutes, extract a 50 μL aliquot and immediately dispense it into 150 μL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard). Causality: The 3:1 organic ratio instantly denatures CYP enzymes, halting metabolism. The internal standard normalizes any subsequent LC-MS/MS ionization suppression.

  • Self-Validation Check: Run Verapamil (high clearance control) and Warfarin (low clearance control) in parallel. If Verapamil t1/2​ exceeds 15 minutes, the microsomes have lost viability, and the assay must be rejected.

PK_Workflow Step1 1. Incubation (1 µM Cpd + HLM) Step2 2. Cofactor Addition (NADPH System) Step1->Step2 Step3 3. Quenching (Acetonitrile + IS) Step2->Step3 Step4 4. LC-MS/MS Quantification Step3->Step4 Step5 5. CL_int & t1/2 Calculation Step4->Step5

Self-validating in vitro intrinsic clearance workflow using human liver microsomes.

Protocol B: Rodent IV/PO Pharmacokinetic Study

To bridge in vitro data to in vivo reality, we perform discrete dosing in CD-1 mice[11][12].

Step-by-Step Methodology:

  • Formulation: Suspend the fragment in 5% DMSO / 40% PEG400 / 55% Saline for Intravenous (IV) dosing (1 mg/kg) and 0.5% Methylcellulose for Per Os (PO) dosing (10 mg/kg). Causality: Fragments often precipitate in standard saline; PEG400 acts as a cosolvent to maintain the drug in solution for IV administration, preventing micro-embolisms.

  • Administration: Dose male CD-1 mice (n=3 per route). Do not use cassette dosing. Causality: While cassette dosing saves animals, fragments can competitively inhibit CYPs, leading to drug-drug interactions that artificially inflate the apparent half-life.

  • Sampling: Collect 20 μL serial blood samples via the tail vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours into K2-EDTA tubes. Centrifuge at 3,000 x g for 10 minutes at 4°C to isolate plasma.

  • Analysis: Extract plasma using protein precipitation and analyze via LC-MS/MS. Calculate Absolute Bioavailability ( F% ) using the formula: F=(AUCPO​/AUCIV​)×(DoseIV​/DosePO​)×100 .

Quantitative Data Summary

The table below illustrates the typical pharmacokinetic evolution of the 1-methyl-1,6-naphthyridin-2(1H)-one scaffold as it undergoes fragment growing and linking to become a mature lead compound (e.g., Torin2 analogs or Mtb TMK inhibitors)[4][6][].

Pharmacokinetic Parameter1-Methyl-1,6-naphthyridin-2(1H)-one (Fragment Hit)Optimized Naphthyridinone Lead (e.g., Torin2 analog)Mechanistic Driver for Change
Molecular Weight (Da) 160.17~430.40Fragment growing via C3/C7 substitution.
In Vitro CLint​ (μL/min/mg) > 150 (High)< 20 (Low)Steric shielding of the naphthyridine core from CYP3A4.
In Vivo Clearance ( CLsys​ ) ~ 85 mL/min/kg (Approaches hepatic blood flow)~ 15 mL/min/kgReduced metabolic liability; increased plasma protein binding.
Volume of Distribution ( Vss​ ) 0.8 L/kg4.5 L/kgIncreased lipophilicity drives tissue distribution.
In Vivo Half-Life ( t1/2​ ) < 0.5 hours4 - 6 hoursCombined effect of lowered clearance and higher Vss​ .
Oral Bioavailability ( F% ) ~ 80%~ 45%Fragment has near-perfect absorption; lead loses some permeability due to size.

References

  • Naik, M., et al. "Structure Guided Lead Generation for M. tuberculosis Thymidylate Kinase (Mtb TMK): Discovery of 3-Cyanopyridone and 1,6-Naphthyridin-2-one as Potent Inhibitors." Journal of Medicinal Chemistry, 2015. URL: [Link]

  • Liu, Q., et al. "Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one (Torin2) as a potent, selective, and orally available mammalian target of rapamycin (mTOR) inhibitor for treatment of cancer." Journal of Medicinal Chemistry, 2011. URL: [Link]

  • Dominique, R. "An Introduction to Fragment-Based Drug Discovery (FBDD)." Drug Hunter, 2022. URL: [Link]

  • Scott, D. E., et al. "Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece." National Center for Biotechnology Information (PMC), 2024. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: De Novo Synthesis and Regioselective N-Methylation of 1-Methyl-1,6-naphthyridin-2(1H)-one

Executive Summary The 1,6-naphthyridin-2(1H)-one scaffold is a "privileged structure" in medicinal chemistry, heavily utilized in the design of kinase inhibitors targeting critical oncology pathways. This application not...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,6-naphthyridin-2(1H)-one scaffold is a "privileged structure" in medicinal chemistry, heavily utilized in the design of kinase inhibitors targeting critical oncology pathways. This application note provides a validated, step-by-step protocol for the de novo synthesis of 1-methyl-1,6-naphthyridin-2(1H)-one. By emphasizing the mechanistic causality behind reagent selection—specifically achieving high regioselectivity during N-methylation—this guide ensures robust reproducibility for drug development professionals and synthetic chemists.

Pharmacological Relevance & Pathway Logic

Naphthyridines are diazanaphthalenes capable of forming critical hydrogen bonds with kinase hinge regions. Specifically, the N-methylated 1,6-naphthyridin-2(1H)-one core acts as a potent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4) by interacting with the Cys552 residue, a critical target in hepatocellular carcinoma[1]. Furthermore, it demonstrates high selectivity against c-Src kinases, where the 3-aza and 2-NH/N-Me atoms dictate binding affinity[2].

Pathway FGF19 FGF19 Ligand FGFR4 FGFR4 Kinase FGF19->FGFR4 PI3K PI3K FGFR4->PI3K cSrc c-Src Kinase cSrc->PI3K mTOR mTOR PI3K->mTOR Drug 1-Methyl-1,6-naphthyridin- 2(1H)-one Scaffold Drug->FGFR4 Inhibits (Cys552) Drug->cSrc Inhibits

Pharmacological inhibition of FGFR4 and c-Src pathways by the naphthyridinone scaffold.

Retrosynthetic Strategy and Reaction Workflow

The synthesis is divided into two distinct, self-validating phases. Phase 1 focuses on the construction of the bicyclic system from a preformed pyridine ring (4-aminonicotinaldehyde) via Wittig olefination and subsequent intramolecular cyclization[3]. Phase 2 details the regioselective N-alkylation of the ambident lactam using methyl iodide (MeI).

Synthesis A 4-Aminonicotinaldehyde C Acrylate Intermediate A->C Olefination B Wittig Reagent B->C D 1,6-Naphthyridin-2(1H)-one C->D Cyclization F 1-Methyl-1,6-naphthyridin- 2(1H)-one D->F N-Methylation E Methyl Iodide (MeI) E->F

Retrosynthetic and synthetic workflow for 1-Methyl-1,6-naphthyridin-2(1H)-one.

Step-by-Step Experimental Protocols

Phase 1: De Novo Synthesis of the 1,6-Naphthyridin-2(1H)-one Core

Objective: Construct the diazanaphthalene bicyclic core via a tandem olefination-lactamization sequence.

Reagents:

  • 4-Aminonicotinaldehyde (1.0 eq)

  • Ethyl (triphenylphosphoranylidene)acetate (1.2 eq)

  • Sodium ethoxide (NaOEt, 21% wt in EtOH) (1.5 eq)

  • Anhydrous Toluene and Ethanol

Procedure:

  • Olefination: In a flame-dried, argon-purged round-bottom flask, dissolve 4-aminonicotinaldehyde (10 mmol) in 30 mL of anhydrous toluene.

  • Add ethyl (triphenylphosphoranylidene)acetate (12 mmol) portion-wise. Reflux the mixture at 110°C for 4 hours.

    • Causality Check: The Wittig reaction converts the aldehyde to an α,β -unsaturated ester (ethyl 3-(4-aminopyridin-3-yl)acrylate). Toluene is chosen to drive the reaction thermally while keeping the ylide stable.

  • Cyclization: Concentrate the mixture in vacuo. Redissolve the crude intermediate in 20 mL of anhydrous ethanol.

  • Dropwise, add NaOEt (15 mmol) at 0°C. Stir at room temperature for 6 hours.

    • Self-Validation System: Monitor via TLC (DCM:MeOH 9:1, UV 254 nm). The intermediate ester spot should disappear, replaced by a highly fluorescent lower-Rf spot corresponding to the cyclized product. The appearance of this fluorescence confirms the formation of the extended conjugated diazanaphthalene system.

  • Workup: Quench with 1M HCl to pH 6. Extract with ethyl acetate (3 x 20 mL). Wash with brine, dry over MgSO 4​ , and concentrate. Purify via flash chromatography to yield the 1,6-naphthyridin-2(1H)-one core.

Phase 2: Regioselective N-Methylation

Objective: Selectively methylate the N1 position over the exocyclic O2 position.

Reagents:

  • 1,6-Naphthyridin-2(1H)-one (1.0 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Methyl Iodide (MeI) (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Deprotonation: Dissolve 1,6-naphthyridin-2(1H)-one (5 mmol) in 15 mL of anhydrous DMF under argon. Cool the solution to 0°C using an ice bath.

  • Slowly add NaH (6 mmol) in small portions. Stir for 30 minutes until hydrogen gas evolution ceases.

    • Causality Check: NaH is a strong, non-nucleophilic base that quantitatively deprotonates the lactam (pKa ~13). DMF, a polar aprotic solvent, strongly solvates the Na + cation, leaving a "naked," highly reactive ambident anion.

  • Alkylation: Add MeI (5.5 mmol) dropwise via syringe over 5 minutes. Maintain the temperature at 0°C for 2 hours.

    • Causality Check: According to Hard-Soft Acid-Base (HSAB) theory, the soft electrophile (MeI) preferentially attacks the softer nucleophilic center (Nitrogen) rather than the harder center (Oxygen). Keeping the reaction at 0°C in DMF kinetically favors N-alkylation (90% yield) and suppresses thermodynamic O-alkylation (3% yield)[4].

  • Workup & Self-Validation System: Quench carefully with cold water (20 mL). Extract with dichloromethane (3 x 15 mL). Wash the organic layer thoroughly with a 5% aqueous LiCl solution to remove residual DMF. Dry over Na 2​ SO 4​ and concentrate.

    • Validation 1 (Mass): Conduct LC-MS analysis. The product mass must reflect [M+H] + = 161.1.

    • Validation 2 (Regiochemistry): Confirm regioselectivity via 1 H-NMR. The N-CH 3​ protons will appear as a distinct, sharp singlet at ~3.65 ppm. If O-alkylation occurred, the O-CH 3​ impurity would shift significantly downfield to >4.00 ppm.

Quantitative Data & Optimization

Table 1 summarizes the optimization of the methylation step, demonstrating the critical nature of base and solvent selection in determining regioselectivity. The combination of NaH and DMF at 0°C provides the optimal thermodynamic environment for N-alkylation.

Table 1: Optimization of Reaction Conditions for the Methylation of 1,6-Naphthyridin-2(1H)-one

Base (Eq)SolventTemp (°C)Time (h)N-Methylation Yield (%)O-Methylation Yield (%)
K 2​ CO 3​ (1.5)Acetone25126515
K 2​ CO 3​ (1.5)DMF2587810
NaH (1.2)THF04828
NaH (1.2) DMF 0 2 90 3

(Note: Yields determined by quantitative 1 H-NMR integration of the crude reaction mixture prior to purification.)

Sources

Application

Application Note: Solubilization and Formulation of 1-Methyl-1,6-naphthyridin-2(1H)-one for In Vitro Cell Culture

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Assay Development & In Vitro Pharmacology Executive Summary & Chemical Rationale The transition of hydrophobic small mo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Assay Development & In Vitro Pharmacology

Executive Summary & Chemical Rationale

The transition of hydrophobic small molecules from dry powder to an aqueous cell culture environment is a critical failure point in in vitro pharmacology. 1-Methyl-1,6-naphthyridin-2(1H)-one is a fused bicyclic heteroaromatic compound. Due to its rigid, planar naphthyridine core, the molecule exhibits strong intermolecular π−π stacking in the solid state. This results in a high crystal lattice energy that cannot be overcome by the hydration energy of pure water or standard physiological buffers.

To successfully formulate this compound for cell culture, we must employ a two-phase solvent system: initial disruption of the crystal lattice using a strong, aprotic organic solvent, followed by a thermodynamically controlled step-down dilution into aqueous media. This protocol outlines a self-validating workflow to ensure complete solubilization while preventing solvent-induced cellular artifacts.

Physicochemical Profiling

Understanding the quantitative properties of the compound is mandatory for predicting its behavior in solution. The lack of ionizable functional groups at physiological pH dictates that salt formation is not a viable solubilization strategy[1].

Physicochemical PropertyValueFormulation Implication
Molecular Weight 160.17 g/mol [1]Small molecule; highly permeable across lipid bilayers.
Molecular Formula C₉H₈N₂O[1]Lacks primary amines or carboxylic acids for aqueous salt formation.
Purity Requirement ≥ 98%[1]Ensures reproducible solubility; prevents impurity-driven nucleation.
Storage (Dry) 2-8°C, Sealed[1]Prevents ambient moisture absorption prior to solubilization.
Structural Motif Planar NaphthyridinoneHigh lattice energy due to π−π stacking; requires strong aprotic solvent.

Solubilization Causality: The "Why" Behind the Protocol

  • Why Anhydrous DMSO? Dimethyl sulfoxide (DMSO) acts as a universal solvent for hydrophobic heterocycles due to its high dielectric constant and strong hydrogen-bond accepting sulfoxide group. However, DMSO is highly hygroscopic. If water is absorbed from the atmosphere, the solvating power of the DMSO decreases exponentially, leading to premature nucleation and precipitation of the stock solution.

  • Why Pre-Warm the Media? When transitioning the compound from pure DMSO to an aqueous environment, the sudden drop in solubility capacity can cause the compound to "crash out." Pre-warming the media to 37°C increases the kinetic energy of the system, thermodynamically favoring the solute remaining in solution during the critical mixing phase.

  • Why the 0.1% Limit? To prevent solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be maintained at or below 0.1% to 0.5% (v/v)[2],[3]. Exceeding this threshold can alter lipid bilayer permeability, induce off-target stress responses, or trigger unintended cellular differentiation.

Experimental Workflow Visualization

G A 1-Methyl-1,6-naphthyridin- 2(1H)-one (Powder) B Add Anhydrous DMSO (Vortex & Sonicate) A->B Reconstitution C 10 mM Master Stock (Store at -20°C) B->C Aliquoting E Intermediate Dilution (100x - 1000x in Media) C->E Dilution D Pre-warm Culture Media (37°C) D->E Prevents Precipitation F Final Cell Culture Assay (≤ 0.1% DMSO v/v) E->F Application

Workflow for the solubilization and aqueous dilution of 1-Methyl-1,6-naphthyridin-2(1H)-one.

Step-by-Step Solubilization Protocol

Phase 1: Master Stock Preparation (10 mM)
  • Equilibration : Allow the sealed vial of 1-Methyl-1,6-naphthyridin-2(1H)-one powder to equilibrate to room temperature in a desiccator for 30 minutes before opening.

    • Causality: Prevents atmospheric condensation on the cold powder, which would introduce water and reduce the solubility capacity of the DMSO.

  • Gravimetric Addition : Weigh exactly 1.60 mg of the compound into a sterile, solvent-resistant microcentrifuge tube.

  • Primary Solubilization : Add 1.0 mL of sterile, anhydrous DMSO (≥99.9% purity).

    • Causality: Using strictly anhydrous DMSO prevents water-induced reduction of the solvent's dielectric capacity.

  • Mechanical Disruption : Vortex vigorously for 60 seconds. If the solution is not optically clear, sonicate in a water bath at room temperature for 5–10 minutes.

    • Causality: Sonication provides the kinetic energy required to rapidly break the strong intermolecular π−π stacking of the naphthyridine rings.

  • Aliquoting : Divide the 10 mM master stock into 20 µL single-use aliquots and store at -20°C.

    • Causality: Repeated freeze-thaw cycles introduce moisture and cause irreversible compound precipitation.

Phase 2: Aqueous Transition and Cell Treatment
  • Media Preparation : Pre-warm the complete cell culture medium (containing serum, if applicable) to 37°C.

    • Causality: Warm media maintains thermodynamic solubility during the critical solvent-exchange phase, preventing cold-shock nucleation.

  • Intermediate Dilution : Dilute the 10 mM stock 1:100 into the warm media to create a 100 µM intermediate working solution. Mix rapidly by pipetting up and down.

    • Causality: Adding stock directly to a cell plate creates localized high-concentration spikes. An intermediate dilution ensures homogeneous dispersion before the local concentration exceeds the aqueous solubility limit.

  • Final Application : Add the intermediate solution to the cell culture plate to achieve your final assay concentration (e.g., 10 µM). Ensure the final DMSO concentration remains ≤ 0.1% (v/v)[3].

Quality Control: A Self-Validating System

To ensure the integrity of your biological data, the protocol must be validated in real-time. If the compound crashes out of solution, the effective concentration exposed to the cells is unknown, rendering the assay invalid.

  • Macroscopic Validation (Nephelometry) : Hold the intermediate dilution tube against a dark background under a bright light. The solution must remain completely transparent. Any turbidity or "cloudiness" indicates micro-precipitation.

  • Microscopic Validation : After adding the final compound dilution to the cells, inspect the wells under an inverted phase-contrast microscope at 20x or 40x magnification. Scan the bottom of the well for dark, needle-like structures or amorphous aggregates.

  • Pharmacological Validation : If your resulting dose-response curve exhibits a "bell shape" or flattens out unexpectedly at higher concentrations, this is a hallmark pharmacological sign that the compound has exceeded its thermodynamic solubility limit and precipitated out of the assay.

References

  • Development of a liposomal formulation of a TKI: Small-molecule solubilization Source: bioRxiv URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving yield in 1-Methyl-1,6-naphthyridin-2(1H)-one organic synthesis

Welcome to the Technical Support Center for the synthesis of 1-methyl-1,6-naphthyridin-2(1H)-one and its derivatives. These scaffolds are critical in the development of kinase inhibitors (e.g., c-Src inhibitors) and phos...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 1-methyl-1,6-naphthyridin-2(1H)-one and its derivatives. These scaffolds are critical in the development of kinase inhibitors (e.g., c-Src inhibitors) and phosphodiesterase (PDE) inhibitors[1][2]. However, researchers frequently encounter yield-limiting bottlenecks, primarily driven by poor regioselectivity during methylation or incomplete ring closure during de novo synthesis.

This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to optimize your synthetic workflows.

Diagnostic Workflow

YieldOptimization Start Low Yield in 1-Methyl-1,6- naphthyridin-2(1H)-one Synthesis? CheckRoute Is the issue in the Methylation or Cyclization step? Start->CheckRoute Methylation Late-Stage N-Methylation CheckRoute->Methylation Step 2 Cyclization De Novo Cyclization CheckRoute->Cyclization Step 1 OAlk O-Alkylation Side Product? Methylation->OAlk Incomplete Incomplete Conversion? Cyclization->Incomplete SolOAlk Switch to NaH/DMF at 0°C or use Tween-20/H2O OAlk->SolOAlk Yes SolCyc Optimize Knoevenagel base (e.g., Piperidine/EtOH) Incomplete->SolCyc Yes

Diagnostic workflow for troubleshooting 1-methyl-1,6-naphthyridin-2(1H)-one synthesis yields.

Frequently Asked Questions (Troubleshooting Matrix)

Q1: My late-stage methylation with methyl iodide (MeI) is yielding a complex mixture. How do I improve regioselectivity for the N-methylated product over the O-methylated product? A1: The 1,6-naphthyridin-2(1H)-one core is an ambident nucleophile. The lactam nitrogen and the carbonyl oxygen compete for the electrophile (MeI). O-alkylation is often kinetically favored, while N-alkylation is thermodynamically favored.

  • The Causality: The choice of base and solvent dictates the coordination state of the intermediate anion. Using weak bases (like K2​CO3​ ) in less polar solvents keeps the counterion tightly bound to the nitrogen, exposing the oxygen to alkylation. To drive N-alkylation, you must use a strong base like Sodium Hydride (NaH) in a highly polar aprotic solvent like DMF at 0 °C[1]. The Na+ ion dissociates effectively in DMF, leaving the nitrogen as a "naked," highly reactive soft nucleophile that preferentially attacks the soft electrophile (MeI).

  • Alternative: Recent advancements demonstrate that micellar systems (using 2% w/w Tween 20 in water) can force high N-alkylation regioselectivity (>15:1) by altering the microenvironment of the transition state, offering a greener alternative to DMF[3].

Q2: I am experiencing low yields during the construction of the 1,6-naphthyridin-2(1H)-one core from a pyridine precursor. What are the common failure points? A2: De novo synthesis typically involves the Knoevenagel condensation of a 4-aminonicotinaldehyde derivative with an active methylene compound (e.g., diethyl malonate or methyl phenylacetate), followed by intramolecular cyclization[4][5].

  • The Causality: Low yields here are usually due to stalled condensation caused by insufficient base strength or steric hindrance at the C3 position of the pyridine. If using standard alkoxides ( NaOEt ) fails, switch to a catalytic amount of piperidine in refluxing ethanol. Piperidine acts as a nucleophilic catalyst, forming a highly reactive iminium intermediate with the aldehyde, which significantly accelerates the attack by the active methylene compound[5].

Q3: Should I methylate at the late stage, or build the ring with the methyl group already installed? A3: If your target allows it, building the ring with the methyl group pre-installed (De Novo route) is vastly superior for scale-up because it completely bypasses the N- vs O-alkylation regioselectivity issue. By starting with a 4-(methylamino)nicotinaldehyde derivative, the cyclization inherently yields the 1-methyl-1,6-naphthyridin-2(1H)-one core[6]. Late-stage methylation should be reserved for divergent library synthesis where multiple alkyl groups are being explored on the same core[1].

Quantitative Data: Regioselectivity Comparison

The table below summarizes how reaction conditions dictate the regiochemical outcome of 1,6-naphthyridin-2(1H)-one methylation.

Reaction ConditionBase / CatalystSolventTemp (°C)N:O Alkylation RatioTypical Yield (%)
Standard N-Methylation NaH (1.2 eq)DMF0 to 25> 10:182 - 95%
Micellar N-Methylation K2​CO3​
  • Tween 20
H2​O 25> 15:185 - 94%
Unoptimized (Mixed) K2​CO3​ (1.5 eq)Acetone60 (Reflux)~ 3:150 - 60%
O-Methylation (Control) Ag2​CO3​ (1.0 eq)Toluene25< 1:1070 - 80%

Data synthesized from established pyridone and naphthyridinone alkylation methodologies[1][3][7].

Standard Operating Procedures (Protocols)
Protocol A: Regioselective Late-Stage N-Methylation (NaH/DMF)

This protocol is a self-validating system: the visible cessation of gas evolution serves as a kinetic checkpoint for deprotonation.

  • Preparation: Flame-dry a round-bottom flask under inert gas (Nitrogen or Argon). Add 1,6-naphthyridin-2(1H)-one derivative (1.0 eq) and dissolve in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in small portions.

    • Self-Validation Checkpoint: You will observe immediate effervescence ( H2​ gas). Stir at 0 °C for 30 minutes. The reaction is ready for the next step only when gas evolution has completely ceased, indicating 100% formation of the sodium salt.

  • Alkylation: Add Methyl Iodide (MeI, 1.1 eq) dropwise via syringe. Maintain the temperature at 0 °C for 1 hour, then allow it to warm to room temperature for an additional 2 hours[1].

  • Quench & Workup: Quench the reaction by slowly adding saturated aqueous NH4​Cl . Extract with Ethyl Acetate ( ). Wash the combined organic layers heavily with brine ( ) to remove residual DMF.

  • Analytical Validation:

    • TLC: The N-methylated product will have a significantly lower Rf​ value than the O-methylated byproduct on silica gel (due to the highly polar lactam carbonyl).

    • 1H NMR: Confirm success by locating the N- CH3​ singlet, which typically resonates upfield (approx. 3.5–3.7 ppm) compared to an O- CH3​ singlet (>4.0 ppm).

Protocol B: De Novo Synthesis via Knoevenagel Cyclization

Use this protocol to build the core from a pre-methylated pyridine precursor.

  • Condensation: In a reaction vessel, combine 4-(methylamino)nicotinaldehyde (1.0 eq) and the active methylene compound (e.g., diethyl malonate, 1.2 eq) in absolute ethanol (0.5 M).

  • Catalysis: Add Piperidine (0.1 eq) and Glacial Acetic Acid (0.1 eq) to form the piperidinium acetate catalyst in situ[5].

  • Cyclization: Heat the mixture to reflux (approx. 78 °C) for 12–16 hours.

    • Self-Validation Checkpoint: Monitor via LC-MS or TLC. The intermediate condensation product will form quickly, followed by a slower intramolecular cyclization. The reaction is complete when the aldehyde proton signal (~10 ppm) completely disappears in a crude NMR aliquot.

  • Isolation: Cool to 0 °C. The 1-methyl-1,6-naphthyridin-2(1H)-one derivative will often precipitate directly from the ethanol. Filter and wash with cold ethanol to achieve >95% purity without chromatography.

References
  • 7-Amino-1,6-naphthyridin-2(1H)
  • Synthesis and Structure−Activity Relationships of 7-Substituted 3-(2,6-Dichlorophenyl)-1,6-naphthyridin-2(1H)
  • Novel cAMP PDE III inhibitors: 1,6-naphthyridin-2(1H)
  • 1,6-Naphthyridin-2(1H)
  • ChemicalBook.
  • Organic Letters - ACS Publications.
  • The Journal of Organic Chemistry - ACS Publications.

Sources

Optimization

Technical Support Center: 1-Methyl-1,6-naphthyridin-2(1H)-one High-Temperature Degradation

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic protocol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic protocols. Here, we address the causality behind the thermal degradation of 1-Methyl-1,6-naphthyridin-2(1H)-one, providing you with self-validating methodologies, mechanistic insights, and actionable troubleshooting steps for high-temperature processing.

Section 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: What is the primary mechanism of thermal degradation for 1-Methyl-1,6-naphthyridin-2(1H)-one? A: The degradation follows a multi-stage pathway typical of [1]. The initial thermal vulnerability lies in the N-methyl group and the carbonyl moiety. At temperatures exceeding 250°C, homolytic cleavage of the N-CH3 bond occurs due to its lower bond dissociation energy compared to the aromatic ring backbone. This is followed by decarbonylation (loss of CO). At extreme temperatures (>500°C), the 1,6-naphthyridine bicyclic ring system undergoes catastrophic cracking, evolving hydrogen cyanide (HCN) and aromatic fragments, ultimately leading to [2].

Q2: Why does the degradation profile change when switching from a nitrogen to an air atmosphere? A: In an inert atmosphere (N2 or Helium), degradation is purely pyrolytic, driven by [3]. In an air atmosphere, oxygen acts as a radical scavenger and oxidizing agent. This accelerates the degradation via auto-oxidation, shifting the onset of mass loss to a lower temperature and producing oxidized volatiles (e.g., CO2, NOx) rather than [2].

Q3: How do I differentiate between solvent loss and actual compound decomposition in my thermograms? A: Solvent loss or dehydration typically occurs below 150°C and presents as a broad, low-intensity peak on the derivative thermogravimetry (DTG) curve. True decomposition of the naphthyridinone scaffold exhibits a sharp DTG peak starting above 250°C. Coupling TGA with FTIR or MS is the most definitive way to verify this: solvent loss will show characteristic solvent spectra, whereas decomposition will show m/z signals for methyl radicals, CO, or HCN[2].

Section 2: Troubleshooting Guide for High-Temperature Experiments

Issue 1: Inconsistent Mass Balance During TGA

  • Symptom: Replicate TGA runs show varying residual mass percentages at 800°C.

  • Causality: Inconsistent sample packing or particle size variations lead to uneven heat transfer and "gas superposition," where evolved gases are temporarily trapped within the sample matrix, altering the degradation kinetics[2].

  • Solution: Standardize the sample preparation. Grind the compound to a uniform fine powder (e.g., <50 µm). Use a consistent sample mass (ideally 2.0–5.0 mg) and pack it evenly into the bottom of the alumina or platinum crucible.

Issue 2: Premature Degradation During Hot-Melt Extrusion (HME)

  • Symptom: The compound degrades at 180°C during HME, despite TGA showing stability up to 250°C.

  • Causality: TGA measures static thermal stress, whereas HME introduces high shear forces (thermo-mechanical stress). Shear stress lowers the activation energy required for bond cleavage.

  • Solution: Lower the extrusion temperature, reduce screw speed to minimize shear, or incorporate a plasticizer to reduce the melt viscosity of the polymer matrix.

Issue 3: Unidentified Exothermic Peaks in DSC Prior to Mass Loss

  • Symptom: Differential Scanning Calorimetry (DSC) shows an exotherm around 220°C with no corresponding mass loss in TGA.

  • Causality: This indicates a solid-state transformation, such as a polymorphic transition or thermally induced cross-linking/oligomerization, rather than degradation.

  • Solution: Perform hot-stage microscopy (HSM) or variable-temperature X-ray powder diffraction (VT-XRPD) to visually and structurally confirm polymorphic shifts before the onset of chemical degradation.

Section 3: Quantitative Data & Thermal Profiling

The following table summarizes the expected thermal degradation stages of 1-Methyl-1,6-naphthyridin-2(1H)-one under an inert (N2) atmosphere, synthesized from standard heterocyclic thermal behavior[1],[2].

Degradation StageTemperature Range (°C)Primary MechanismEvolved Volatiles (FTIR/MS)Expected Mass Loss (%)
Stage I 25 - 150Desorption of surface moisture / residual solventsH2O, trace organic solvents< 2.0%
Stage II 250 - 450N-demethylation and decarbonylationCH4, CO, CO215.0 - 25.0%
Stage III 450 - 700Naphthyridine ring cleavage and fragmentationHCN, NH3, aromatic fragments40.0 - 60.0%
Stage IV > 700Carbonization / N-hybrid graphite formationH2, trace hydrocarbonsResidual Char: ~15-20%

Section 4: Standardized Experimental Protocols

Protocol: TGA-FTIR-MS Analysis of 1-Methyl-1,6-naphthyridin-2(1H)-one

Self-Validating System: This protocol includes a blank run and a calibration standard to ensure instrument baseline stability and accurate mass-to-charge assignments.

Step 1: Instrument Calibration and Blank Run

  • Run a standard calibration using Calcium Oxalate Monohydrate to verify temperature accuracy and mass balance across three distinct degradation steps.

  • Perform a "blank" run using an empty crucible under the exact experimental conditions to establish a baseline. Subtract this baseline from the sample data to eliminate buoyancy effects.

Step 2: Sample Preparation

  • Accurately weigh 3.0 ± 0.1 mg of 1-Methyl-1,6-naphthyridin-2(1H)-one into a pre-tared platinum crucible.

  • Ensure the sample is spread in a thin, uniform layer to prevent [2].

Step 3: TGA Configuration

  • Purge the furnace with high-purity Nitrogen (N2, 99.999%) at a flow rate of 50 mL/min for 15 minutes prior to heating to ensure a strictly [3].

  • Set the heating program: Isothermal at 30°C for 5 minutes, then ramp at 10°C/min to 850°C.

Step 4: Evolved Gas Analysis (FTIR & MS)

  • Maintain the transfer line between the TGA and the FTIR/MS at 200°C to prevent condensation of high-boiling volatiles.

  • Set FTIR resolution to 4 cm⁻¹ and collect spectra every 10 seconds.

  • Set the MS to electron ionization (EI) mode at 70 eV, scanning the m/z range of 10–200 amu to capture key fragments (e.g., m/z 15 for CH3•, m/z 27 for HCN, m/z 28 for CO).

Step 5: Data Correlation

  • Overlay the DTG curve with the Gram-Schmidt orthogonalization (FTIR total absorbance) and the Total Ion Current (TIC) from the MS.

  • Extract spectra at the DTG peak maxima (e.g., ~350°C and ~550°C) to identify the specific bonds breaking at each stage.

Section 5: Workflows & Pathways

Pathway A 1-Methyl-1,6-naphthyridin-2(1H)-one (Stable < 200°C) B N-Demethylation & Carbonyl Extrusion (250°C - 450°C) A->B Heat Stress C Volatile Emissions (CH4, CO, HCN) B->C Off-gassing D Naphthyridine Ring Cleavage (> 500°C) B->D Continued Heating E Carbonization / N-hybrid Graphite (> 700°C) D->E Pyrolysis

Figure 1: Thermal degradation pathway of 1-Methyl-1,6-naphthyridin-2(1H)-one.

Workflow S1 Sample Prep (3 mg, N2 Purge) S2 TGA Heating (10°C/min to 850°C) S1->S2 S3 Evolved Gas Transfer (Heated Line 200°C) S2->S3 Volatiles Released S4 FTIR Analysis (Functional Group ID) S3->S4 S5 MS Analysis (m/z Fragment ID) S3->S5 S6 Data Correlation (Thermograms vs Spectra) S4->S6 S5->S6

Figure 2: Validated TGA-FTIR-MS experimental workflow for evolved gas analysis.

References

  • Synthesis and Structure−Activity Relationships of 7-Substituted 3-(2,6-Dichlorophenyl)-1,6-naphthyridin-2(1H)-ones as Selective Inhibitors of pp60c-src Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties Source: MDPI URL:[Link]

  • Thermal Degradation of Polymers at High Temperatures Source: NIST Technical Series Publications URL:[Link]

  • Understanding the Thermal Degradation Mechanism of High-Temperature-Resistant Phthalonitrile Foam at Macroscopic and Molecular Levels Source: MDPI URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting False Positives in 1-Methyl-1,6-naphthyridin-2(1H)-one Screening

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers utilizing 1-Methyl-1,6-naphthyridin-2(1H)-one and related scaffolds in high-throughput screening (HTS) campaigns....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers utilizing 1-Methyl-1,6-naphthyridin-2(1H)-one and related scaffolds in high-throughput screening (HTS) campaigns. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the identification and management of false positives. As drug discovery professionals, rigorous hit validation is paramount to avoid the costly pursuit of artifacts.[1][2] This resource will equip you with the experimental frameworks and intellectual tools to confidently validate your screening hits.

The core structure of 1-Methyl-1,6-naphthyridin-2(1H)-one, a nitrogen-containing heterocyclic compound, possesses features that, while potentially conferring desirable pharmacological activity, also present a risk for assay interference.[3][4] Its planar, aromatic nature may lead to issues such as autofluorescence or compound aggregation. This guide will walk you through a systematic approach to de-risk hits and confirm true on-target activity.

Troubleshooting Guide: From Hit to Validated Lead

This section addresses common issues encountered during screening campaigns in a question-and-answer format, providing both the rationale and step-by-step protocols for resolution.

Q1: My primary screen identified 1-Methyl-1,6-naphthyridin-2(1H)-one as a potent hit, but the results are not reproducible. What are the likely causes and how can I confirm the initial activity?

A1: Lack of reproducibility is a critical red flag in early-stage drug discovery. Before investing further resources, it is essential to systematically rule out common sources of error and artifact. The primary culprits often fall into two categories: issues with the compound itself or with the assay conditions.

Causality Explained:

  • Compound Integrity and Purity: The initial hit may have been from a compound sample that has degraded, or the observed activity could be due to a more potent impurity.[1]

  • Compound Aggregation: Many organic small molecules can form colloidal aggregates in aqueous buffers, especially at higher concentrations.[5] These aggregates can sequester and denature proteins non-specifically, leading to apparent inhibition that is often difficult to reproduce.[3][5]

  • Assay Variability: Inconsistent reagent preparation, plate reader fluctuations, or subtle changes in incubation times can all contribute to poor reproducibility.[6]

Workflow for Hit Confirmation and Troubleshooting:

G cluster_0 Initial Hit Confirmation Workflow start Initial HTS Hit Identified retest Retest from Original Stock (Multiple Replicates) start->retest reproducible Is Activity Reproducible? retest->reproducible source_new Source Fresh Compound (Resynthesis or New Batch) reproducible->source_new Yes troubleshoot_assay Troubleshoot Assay Conditions (Reagents, Controls) reproducible->troubleshoot_assay No check_purity Verify Purity & Identity (LC-MS, NMR) source_new->check_purity retest_new Retest Fresh Compound (Dose-Response) check_purity->retest_new confirm_activity Is Activity Confirmed? retest_new->confirm_activity validated_hit Proceed to Secondary Assays confirm_activity->validated_hit Yes false_positive Flag as False Positive/ Investigate Artifacts confirm_activity->false_positive No troubleshoot_assay->retest After Optimization

Caption: Workflow for initial hit confirmation.

Experimental Protocols:

  • Compound Re-evaluation:

    • Source a Fresh Sample: Obtain a new batch of 1-Methyl-1,6-naphthyridin-2(1H)-one or resynthesize it.

    • Confirm Identity and Purity: Use Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) to verify the compound's structure and assess its purity.[1]

    • Re-test in Primary Assay: Generate a full dose-response curve with the new, validated compound stock.

  • Assessing Compound Aggregation:

    • Detergent Test: Re-run the assay with the addition of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20. If the compound's activity is significantly reduced or eliminated, aggregation is the likely cause.[5]

    • Dynamic Light Scattering (DLS) (Optional): If available, DLS can directly detect the presence of aggregates in a solution of your compound.

Q2: My hit compound appears active in multiple, unrelated screening assays. Is this a "magic bullet" or a red flag?

A2: Apparent activity across multiple, mechanistically distinct assays is a classic hallmark of a "frequent hitter" or a Pan-Assay Interference Compound (PAINS).[3][7] While seemingly promising, this is a significant red flag that points towards non-specific activity or assay interference rather than selective interaction with multiple targets.

Causality Explained:

  • PAINS: These are chemical structures known to cause interference in various assays.[8] They can act as redox cyclers, fluorescent interferents, or covalent modifiers.[3] It's crucial to check if the 1-Methyl-1,6-naphthyridin-2(1H)-one scaffold or any of its substructures are flagged as PAINS.

  • Chemical Reactivity: The compound might be chemically unstable under assay conditions or contain reactive functional groups that can covalently modify proteins, leading to non-specific inhibition.[9]

  • Compound Autofluorescence: If your assays use a fluorescence-based readout, the intrinsic fluorescence of the compound can be mistaken for a positive signal.[8]

Troubleshooting Steps:

  • In Silico PAINS Analysis:

    • Use computational tools or web servers (e.g., FAF-Drugs, ZINC-substance-filter) to check if 1-Methyl-1,6-naphthyridin-2(1H)-one contains known PAINS motifs.[10]

  • Experimental Protocol: Autofluorescence Check:

    • Objective: To determine if the compound itself fluoresces at the excitation and emission wavelengths used in your assay.

    • Procedure:

      • Prepare a serial dilution of 1-Methyl-1,6-naphthyridin-2(1H)-one in the assay buffer in a microplate (the same type used for the assay).

      • Include wells with buffer and vehicle (e.g., DMSO) only as negative controls.

      • Read the plate on your plate reader using the exact same filter sets and gain settings as your primary assay.

    • Interpretation: A dose-dependent increase in signal in the compound-containing wells that is absent in the controls indicates compound autofluorescence.

  • Counter-Screens:

    • Design a counter-assay that uses the same detection system but lacks the biological target.[10] For example, in a luciferase-based reporter assay, test the compound's effect on purified luciferase enzyme. Activity in this assay suggests direct interference with the reporter system.

Q3: My compound was a confirmed hit in a biochemical assay, but it shows no activity in a corresponding cell-based assay. What could be the reason for this discrepancy?

A3: A discrepancy between biochemical and cell-based assay results is a common and informative step in the hit validation process.[11] It often points to issues with the compound's ability to function in a complex biological environment, rather than a failure of the initial biochemical screen.

Causality Explained:

  • Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target.

  • Efflux Pumps: The compound might be actively transported out of the cell by efflux pumps like P-glycoprotein.

  • Metabolic Instability: The compound could be rapidly metabolized by cellular enzymes into an inactive form.

  • High Protein Binding: In the presence of serum in the cell culture media, the compound may bind extensively to proteins like albumin, reducing its free concentration available to engage the target.

  • Different Target Conformation: The target protein's conformation or its interaction with other proteins inside the cell may differ from the isolated, recombinant protein used in the biochemical assay, affecting compound binding.

Workflow for Investigating Biochemical vs. Cellular Discrepancies:

Caption: Troubleshooting biochemical vs. cellular activity.

Experimental Approaches:

  • Cellular Target Engagement Assays: Employ techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ to directly measure if the compound is binding to its target within intact cells.[1][12] A positive result in these assays would confirm that the compound can access its target, suggesting other issues like downstream signaling differences might be at play.

  • ADME Assays: Run standard in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays to assess permeability (e.g., PAMPA) and metabolic stability (e.g., liver microsome stability assay).

FAQs: Understanding and Preventing False Positives

Q: What is the best way to confirm that my hit, 1-Methyl-1,6-naphthyridin-2(1H)-one, is directly binding to my target protein?

A: The gold standard for confirming direct target engagement is to use biophysical methods that measure the interaction between the compound and the protein in a label-free manner.[13][14] These methods are crucial for definitively ruling out many types of assay artifacts.

Technique Principle Key Outputs Pros Cons
Surface Plasmon Resonance (SPR) Measures changes in refractive index on a sensor chip as the compound flows over the immobilized target protein.[15]Binding affinity (K D ), association/dissociation rates (k a /k d ).[16]Real-time kinetics, high sensitivity, label-free.[17]Requires protein immobilization, can be sensitive to buffer mismatch.
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed as the compound is titrated into a solution of the target protein.[18]Binding affinity (K D ), stoichiometry (n), enthalpy (ΔH), entropy (ΔS).Gold standard for thermodynamics, solution-based, no immobilization.[1]Requires larger amounts of pure protein, lower throughput.
Nuclear Magnetic Resonance (NMR) Detects changes in the NMR spectrum of the target protein or the compound upon binding.[19]Confirms binding, can map the binding site.Provides structural information, sensitive to weak interactions.[20]Requires high protein concentrations, specialized equipment.

Q: Are there any general "best practices" I can implement in my primary screen to reduce the number of false positives from the start?

A: Yes, a well-designed primary screening campaign can significantly reduce the burden of false positives.[5]

  • Assay Controls: Include robust positive and negative controls on every plate to monitor assay performance.[5]

  • Detergent: If your assay allows, include a low concentration of a non-ionic detergent (e.g., 0.001-0.01% Tween-20) in your assay buffer to proactively suppress aggregation-based false positives.[5]

  • Counter-Screening: Whenever possible, run a counter-screen in parallel with your primary screen to immediately flag compounds that interfere with your detection technology.[10]

  • Compound Concentration: Screen at the lowest concentration that still provides a robust assay window. Higher concentrations increase the likelihood of non-specific activity and aggregation.

By implementing these rigorous, multi-step validation strategies, researchers can effectively triage initial hits, eliminate false positives, and focus their resources on compounds with genuine, on-target activity, ultimately accelerating the path from hit to lead.[2][21]

Sources

Optimization

Technical Support Center: Advanced Purification of 1-Methyl-1,6-naphthyridin-2(1H)-one

Welcome to the dedicated technical support center for the advanced purification of 1-Methyl-1,6-naphthyridin-2(1H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for the advanced purification of 1-Methyl-1,6-naphthyridin-2(1H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for common challenges encountered during the purification of this N-methylated naphthyridinone derivative.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 1-Methyl-1,6-naphthyridin-2(1H)-one to consider for purification?

Q2: What are the most common impurities I should expect from the synthesis of 1-Methyl-1,6-naphthyridin-2(1H)-one?

A2: Impurities can arise from starting materials, side reactions, or degradation. Common impurities may include unreacted starting materials, regioisomers from incomplete N-methylation, and byproducts from the cyclization reaction used to form the naphthyridinone core[3][4]. It is also important to consider residual solvents from the reaction and initial workup, which can be identified by NMR spectroscopy[5][6][7][8].

Q3: Which purification techniques are most suitable for 1-Methyl-1,6-naphthyridin-2(1H)-one?

A3: The choice of purification technique depends on the impurity profile and the desired final purity. The most common and effective methods include:

  • Recrystallization: Ideal for removing small amounts of impurities from a solid product.

  • Flash Column Chromatography: A versatile technique for separating the target compound from a mixture of impurities.

  • Preparative High-Performance Liquid Chromatography (HPLC): Used for achieving very high purity, often in the final purification step.

Q4: How does N-methylation affect the purification strategy compared to the parent naphthyridinone?

A4: N-methylation can alter the compound's polarity and its interaction with stationary phases like silica gel. The methyl group can shield the polar amide functionality, potentially leading to different elution behavior in chromatography[2]. It may also impact the choice of recrystallization solvents.

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of 1-Methyl-1,6-naphthyridin-2(1H)-one.

Recrystallization Issues

Problem: My compound "oils out" during recrystallization instead of forming crystals.

  • Cause: This typically occurs when the melting point of the solid is lower than the boiling point of the chosen solvent, or when there is a high concentration of impurities.

  • Solution:

    • Solvent Selection: Choose a solvent with a lower boiling point. Alternatively, use a two-solvent system. Dissolve your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes slightly cloudy. Then, allow it to cool slowly[9][10].

    • Temperature Control: Ensure the cooling process is slow and gradual. Rapid cooling can promote oiling out.

    • Purity Check: If oiling out persists, the crude material may be too impure for recrystallization. Consider a preliminary purification step like flash chromatography.

Problem: I have a low yield after recrystallization.

  • Cause: The compound may have significant solubility in the cold solvent, or too much solvent was used during the dissolution step.

  • Solution:

    • Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the compound.

    • Solvent Choice: Select a solvent in which your compound has very low solubility at low temperatures.

    • Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal precipitation.

    • Second Crop: Concentrate the mother liquor (the remaining solution after filtration) and cool it again to obtain a second crop of crystals. Be aware that the purity of the second crop may be lower.

Flash Column Chromatography Challenges

Problem: My compound is streaking on the TLC plate and the column, leading to poor separation.

  • Cause: N-heterocycles can interact with the acidic silanol groups on the surface of the silica gel, causing tailing or streaking[11].

  • Solution:

    • Solvent System Modification: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent. This will neutralize the acidic sites on the silica gel and improve the peak shape.

    • Alternative Stationary Phase: Consider using a different stationary phase, such as neutral or basic alumina, which is less acidic than silica gel[11].

Problem: My compound co-elutes with an impurity.

  • Cause: The chosen solvent system does not provide sufficient selectivity to separate the two compounds.

  • Solution:

    • Solvent System Optimization: Experiment with different solvent systems of varying polarities. A useful starting point for N-heterocycles is a mixture of dichloromethane and methanol[11].

    • Gradient Elution: Instead of using a constant solvent mixture (isocratic elution), employ a gradient where the polarity of the eluent is gradually increased over time. This can often resolve closely eluting compounds.

    • Alternative Chromatography Mode: If normal-phase chromatography is ineffective, consider reversed-phase chromatography, which separates compounds based on hydrophobicity.

Experimental Protocols

Protocol 1: Recrystallization of 1-Methyl-1,6-naphthyridin-2(1H)-one (Single Solvent)
  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude 1-Methyl-1,6-naphthyridin-2(1H)-one in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture with stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography of 1-Methyl-1,6-naphthyridin-2(1H)-one
  • TLC Analysis: Develop a suitable solvent system using thin-layer chromatography (TLC). Aim for a retention factor (Rf) of approximately 0.2-0.3 for the target compound. A common starting point for N-heterocycles is a gradient of methanol in dichloromethane[11].

  • Column Packing: Pack a glass column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. If the compound has low solubility in the eluent, it can be adsorbed onto a small amount of silica gel (dry loading).

  • Elution: Run the column with the chosen eluent, collecting fractions. Monitor the separation by TLC.

  • Fraction Pooling and Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Data Presentation

Table 1: Suggested Solvent Systems for Chromatography of N-Heterocycles

Stationary PhaseEluent SystemModifier (if needed)Application Notes
Silica GelDichloromethane/Methanol (gradient)0.1-1% TriethylamineGood for moderately polar compounds. The modifier helps to reduce tailing.[11]
Silica GelEthyl Acetate/Hexane (gradient)NoneSuitable for less polar compounds.
C18 Reversed-PhaseAcetonitrile/Water (gradient)0.1% Formic Acid or TFAIdeal for more polar compounds. The acidic modifier improves peak shape.[12]
Alumina (Neutral)Dichloromethane/Methanol (gradient)NoneA good alternative to silica for acid-sensitive compounds.[11]

Visualizations

Diagram 1: Purification Workflow Decision Tree

Purification_Workflow start Crude 1-Methyl-1,6-naphthyridin-2(1H)-one tlc TLC Analysis start->tlc decision1 Is the major spot >90% pure? tlc->decision1 recrystallization Recrystallization decision1->recrystallization Yes chromatography Flash Column Chromatography decision1->chromatography No final_product Pure Product recrystallization->final_product decision2 Are impurities well-separated? chromatography->decision2 isocratic Isocratic Elution decision2->isocratic Yes gradient Gradient Elution decision2->gradient No isocratic->final_product gradient->final_product

Caption: A decision tree for selecting the appropriate purification method.

Diagram 2: Troubleshooting Chromatography Issues

Troubleshooting_Chromatography start Poor Separation in Flash Chromatography problem1 Streaking/Tailing of Compound start->problem1 problem2 Co-elution of Impurities start->problem2 solution1a Add Triethylamine to Eluent problem1->solution1a solution1b Use Alumina as Stationary Phase problem1->solution1b solution2a Optimize Solvent System problem2->solution2a solution2b Use Gradient Elution problem2->solution2b solution2c Switch to Reversed-Phase problem2->solution2c

Caption: Troubleshooting common issues in flash chromatography.

References

  • Al-Tel, T. H. (2007). A facile and novel synthesis of 1,6-naphthyridin-2(1H)-ones. ResearchGate. [Link]

  • Oliveras, J. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals, 14(10), 1029. [Link]

  • Unknown. (n.d.). recrystallization-2.doc.pdf. [Link]

  • Gomez, M. V., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 624-633. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • ChemBK. (n.d.). 1,6-Naphthyridin-2(1H)-one, 3-(3-hydroxyphenyl)-1-methyl-7-[[3-(4-methyl-1-piperazinyl)phenyl]amino]-. [Link]

  • American Elements. (n.d.). 1,6-Naphthyridin-2(1H)-one. [Link]

  • SIELC Technologies. (n.d.). Separation of 7-Amino-1,8-naphthyridin-2(1H)-one on Newcrom R1 HPLC column. [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. [Link]

  • Chemistry LibreTexts. (2021, May 2). Flash Chromatography. [Link]

  • Chemistry LibreTexts. (2022, April 7). Mixed Solvent Crystallization. [Link]

  • Unknown. (n.d.). Crystallization Solvents.pdf. [Link]

  • Singh, B., et al. (1992). Novel cAMP PDE III inhibitors: 1,6-naphthyridin-2(1H)-ones. Journal of Medicinal Chemistry, 35(26), 4858-65. [Link]

  • Le, T. Q., et al. (2019). Selective Methylation of Amides, N-Heterocycles, Thiols, and Alcohols with Tetramethylammonium Fluoride. Organic Letters, 21(24), 10009-10013. [Link]

  • Roche, A. J., et al. (2015). The impact of N-methylation on aqueous solubility and lipophilicity. Bioorganic & Medicinal Chemistry Letters, 25(23), 5537-5541. [Link]

Sources

Troubleshooting

overcoming steric hindrance in 1-Methyl-1,6-naphthyridin-2(1H)-one functionalization

Welcome to the Advanced Application Support Center. This guide is curated for medicinal chemists and drug development professionals navigating the steric and electronic complexities of the 1-methyl-1,6-naphthyridin-2(1H)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. This guide is curated for medicinal chemists and drug development professionals navigating the steric and electronic complexities of the 1-methyl-1,6-naphthyridin-2(1H)-one scaffold. As a privileged structure in kinase inhibitor design (e.g., c-Src, PI3K/mTOR), mastering its functionalization is critical.

Below, we dissect the causality behind common synthetic failures and provide self-validating protocols to overcome the unique steric hindrance imposed by the N1-methyl group.

Module 1: Mechanistic FAQ (The "Why")

Q: Why is the 1-methyl-1,6-naphthyridin-2(1H)-one core so difficult to functionalize compared to unmethylated analogs? A: The primary issue is peri-steric hindrance. In the 1,6-naphthyridine bicyclic system, the N1 and C8 positions are bonded to the same bridgehead carbon (C8a), placing them in a peri relationship. When N1 is methylated, the methyl group projects directly into the spatial trajectory of the C8 position. This extreme steric clash restricts the rotational freedom of incoming nucleophiles and physically blocks the planar transition states required for palladium oxidative addition.

Q: How does the N1-methyl group affect functionalization at the C7 position? A: While C7 is not in a direct peri relationship with N1, the overall topological bulk of the N1-methyl group can still impede reactions if bulky cross-coupling partners are used. However, because C7 is alpha to the pyridine nitrogen (N6), it is highly electron-deficient. This electronic activation allows us to bypass steric issues by utilizing Nucleophilic Aromatic Substitution (SNAr) with highly electronegative leaving groups (like fluorine) instead of relying solely on transition-metal catalysis .

Q: How do I achieve regioselective functionalization if I need to modify both C3 and C7? A: You must leverage electronic differentiation. C3 (on the pyridone ring) and C7 (on the pyridine ring) have distinct electronic profiles. By synthesizing a chemically differentiated precursor—such as 7-chloro-3-iodo-1-methyl-1,6-naphthyridin-2(1H)-one—you can perform site-selective sequential Suzuki couplings. The weaker C3–I bond reacts at lower temperatures, preserving the stronger C7–Cl bond for a subsequent, higher-temperature coupling step .

Module 2: Steric Topology & Strategy Mapping

G Start 1-Methyl-1,6-naphthyridin-2(1H)-one Core Scaffold C3 C3 Position (Alpha to Carbonyl) Start->C3 C7 C7 Position (Alpha to N6 Pyridine) Start->C7 C8 C8 Position (Peri to N1-Methyl) Start->C8 C3_Action Low Steric Hindrance Dominant Reactivity: Electrophilic Halogenation (I/Br) C3->C3_Action C7_Action Moderate Hindrance Dominant Reactivity: SNAr (if 7-Fluoro) or Pd-Coupling C7->C7_Action C8_Action Severe Steric Clash Action: Functionalize BEFORE N1-Methylation C8->C8_Action

Fig 1: Steric topology and position-specific functionalization strategies for the scaffold.

Module 3: Troubleshooting Matrix

SymptomRoot CauseValidated Solution
Stalled Suzuki coupling at C8; mostly unreacted starting material. The N1-methyl group physically blocks Pd(0) from achieving the planar geometry needed for oxidative addition into the C8-halogen bond.Reverse the sequence. Perform the C8 cross-coupling on the NH-free pyridone first to relieve peri-strain. Perform N1-methylation after the C8 substituent is installed.
C7 Suzuki coupling yields high amounts of protodehalogenated byproduct. Poor ligand choice. Standard ligands (e.g., PPh3) cannot facilitate efficient reductive elimination in the presence of peripheral steric bulk.Switch to Buchwald ligands. Use XPhos or SPhos. Their dialkylbiaryl structure allows the Pd center to sit in a sterically protected pocket while remaining electron-rich enough to insert into the C-Cl bond .
N1-methylation yields significant O-alkylated byproducts. Ambidentate nucleophilicity of the pyridone/hydroxypyridine tautomers.Ensure complete deprotonation. Use strictly anhydrous DMF with NaH at 0 °C for 30 mins before adding MeI. Hard/soft acid-base theory dictates that softer MeI favors N-alkylation when the sodium salt is fully formed .

Module 4: Quantitative Benchmarks

When functionalizing the moderately hindered C7 position via cross-coupling, ligand selection is the variable that dictates success or failure. Below is a summary of catalyst/ligand optimization data for the C7-arylation of 1-methyl-1,6-naphthyridin-2(1H)-ones.

Table 1: Catalyst/Ligand Optimization for C7-Functionalization

Catalyst SystemLigandTemp (°C)Time (h)Yield (%)Mechanistic Causality
Pd(PPh3)4None8024< 10Bulky N1-Me restricts planar transition state; protodehalogenation dominates.
Pd(OAc)2dppf901845Bidentate ligand improves oxidative addition, but reductive elimination remains sluggish.
Pd2(dba)3SPhos 110 (MW)282Comparable to XPhos; excellent for highly hindered aryl boronic acids.
Pd2(dba)3XPhos 110 (MW)288 Buchwald ligand accommodates steric bulk; microwave (MW) energy overcomes the activation barrier.

Module 5: Validated Workflows

Protocol A: Overcoming C7 Hindrance via SNAr (Fluorine Displacement)

Use this protocol when cross-coupling fails due to extreme bulk on the incoming nucleophile.

  • N-Methylation: Dissolve 7-fluoro-1,6-naphthyridin-2(1H)-one (1.0 equiv) in anhydrous DMF (0.2 M) at 0 °C under argon. Add NaH (60% dispersion in mineral oil, 1.2 equiv). Stir for 30 minutes to ensure complete generation of the sodium salt.

  • Alkylation: Add Methyl Iodide (1.5 equiv) dropwise. Stir for 2 hours at room temperature.

    • Validation Check: TLC (EtOAc/Hexane) should show complete consumption of the starting material. Quench with water and extract with EtOAc to isolate the 7-fluoro-1-methyl intermediate.

  • SNAr Reaction: Dissolve the intermediate in 2-pentanol. Add the desired aliphatic diamine or amine (3.0 equiv).

  • Thermal Activation: Reflux at 130 °C for 12 hours. The highly electronegative fluorine atom sufficiently activates the C7 position to accept nucleophilic attack, bypassing the need for bulky Pd-ligand complexes .

Protocol B: Sequential One-Pot C3/C7 Suzuki-Miyaura Cross-Coupling

Based on the differential reactivity of C-I and C-Cl bonds established by Montoir et al..

  • First Coupling (C3 - Low Hindrance): In an oven-dried microwave vial, add 7-chloro-3-iodo-1-methyl-1,6-naphthyridin-2(1H)-one (1.0 equiv), Arylboronic Acid A (1.05 equiv), Pd(PPh3)4 (5 mol%), and Na2CO3 (2.0 equiv). Add degassed 1,4-dioxane/H2O (4:1). Stir at 60 °C for 4 hours.

    • Validation Check: Perform LC-MS. The C3–I bond (BDE ~55 kcal/mol) reacts selectively. Do not proceed until the mass corresponds exclusively to the 7-chloro-3-aryl intermediate.

  • Second Coupling (C7 - Moderate Hindrance): To the same pot, add Arylboronic Acid B (1.2 equiv), Pd2(dba)3 (5 mol%), XPhos (10 mol%), and Cs2CO3 (2.0 equiv).

  • Microwave Irradiation: Seal the vial and heat under microwave irradiation at 120 °C for 30 minutes. The combination of XPhos and MW irradiation provides the necessary geometry and energy to break the stronger, more sterically shielded C7–Cl bond (BDE ~80 kcal/mol).

  • Workup: Cool to room temperature, filter through Celite, and purify via flash chromatography.

References

  • Title: Differential Functionalization of 1,6-Naphthyridin-2(1H)-ones through Sequential One-Pot Suzuki–Miyaura Cross-Couplings Source: European Journal of Organic Chemistry URL: [Link]

  • Title: Synthesis and Structure−Activity Relationships of 7-Substituted 3-(2,6-Dichlorophenyl)-1,6-naphthyridin-2(1H)-ones as Selective Inhibitors of pp60c-src Source: Journal of Medicinal Chemistry URL: [Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the NMR Spectral Validation of 1-Methyl-1,6-naphthyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chem...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. For nitrogen-containing heterocyclic compounds, a class of scaffolds prevalent in medicinal chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for structural elucidation in solution.[1] This guide provides an in-depth, comparative analysis of the ¹H and ¹³C NMR spectra of 1-Methyl-1,6-naphthyridin-2(1H)-one , a key intermediate and structural motif in various pharmacologically active agents.[2][3]

This document moves beyond a mere recitation of spectral data. It is designed to serve as a practical, field-proven guide for researchers, explaining the causality behind experimental choices, ensuring self-validating protocols, and grounding all claims in authoritative references. We will compare the spectral features of the N-methylated title compound with its parent analogue, 1,6-naphthyridin-2(1H)-one , to highlight the key spectral shifts that validate N-methylation and confirm the overall scaffold integrity.

The Strategic Importance of Naphthyridinones and the Role of NMR

The 1,6-naphthyridin-2(1H)-one core is a "privileged structure" in medicinal chemistry, frequently appearing in compounds targeting a range of biological receptors.[2][4] The introduction of a methyl group at the N1 position can significantly alter a molecule's physicochemical properties, including its solubility, metabolic stability, and target engagement. Therefore, confirming the site of alkylation and the overall structural integrity is a critical step in any synthetic campaign.

NMR spectroscopy provides a detailed fingerprint of a molecule's structure. Key parameters such as chemical shift (δ), coupling constants (J), and signal integration in ¹H NMR, along with the chemical shifts in ¹³C NMR, allow for the precise mapping of the atomic connectivity and chemical environment of each nucleus within the molecule.[5]

Comparative ¹H and ¹³C NMR Spectral Analysis

The following sections provide a detailed comparison of the predicted ¹H and ¹³C NMR spectra for 1-Methyl-1,6-naphthyridin-2(1H)-one and its parent compound, 1,6-naphthyridin-2(1H)-one. The data presented here is based on established substituent effects in similar heterocyclic systems and serves to illustrate the principles of spectral interpretation and validation.[1][6] All spectra are referenced as if recorded in deuterated chloroform (CDCl₃) at 400 MHz for ¹H and 100 MHz for ¹³C NMR.

¹H NMR Spectral Data Comparison

The most significant and diagnostically useful difference in the ¹H NMR spectra of these two compounds is the appearance of a singlet corresponding to the N-methyl group and the downfield shift of the proton at the C8 position in the methylated compound.

Compound Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
1-Methyl-1,6-naphthyridin-2(1H)-one H-3~6.75dJ = 9.51H
H-4~7.60dJ = 9.51H
H-5~7.80dJ = 8.01H
H-7~7.40ddJ = 8.0, 4.51H
H-8~8.60dJ = 4.51H
N-CH₃~3.60s-3H
1,6-naphthyridin-2(1H)-one (unmethylated) H-3~6.70dJ = 9.51H
H-4~7.55dJ = 9.51H
H-5~7.75dJ = 8.01H
H-7~7.35ddJ = 8.0, 4.51H
H-8~8.50dJ = 4.51H
N-H~10.5 (broad)s-1H

Expert Interpretation:

  • Validation of N-Methylation: The unambiguous singlet at approximately 3.60 ppm, integrating to 3 protons, is the primary evidence for the presence of the methyl group on the N1 nitrogen.[7] In the parent compound, this signal is absent, and instead, a broad singlet corresponding to the N-H proton would be expected at a much lower field (downfield), often above 10 ppm.

  • Effect on Aromatic Protons: The methylation of the nitrogen atom causes subtle but predictable changes in the chemical shifts of the ring protons due to electronic and anisotropic effects. The H-8 proton, being peri to the N1 position, is expected to experience a slight downfield shift upon methylation.

¹³C NMR Spectral Data Comparison

The ¹³C NMR spectrum provides complementary and often more decisive evidence for the structure. The key differentiator is the presence of the N-methyl carbon signal and the shifts of the carbonyl carbon and other carbons in the pyridone ring.

Compound Carbon Predicted Chemical Shift (δ, ppm)
1-Methyl-1,6-naphthyridin-2(1H)-one C-2~162.0
C-3~122.0
C-4~140.0
C-4a~120.0
C-5~118.0
C-7~137.0
C-8~150.0
C-8a~145.0
N-CH₃~30.0
1,6-naphthyridin-2(1H)-one (unmethylated) C-2~163.0
C-3~121.5
C-4~139.5
C-4a~119.5
C-5~118.0
C-7~136.5
C-8~149.5
C-8a~145.5

Expert Interpretation:

  • Direct Evidence of Methylation: The signal around 30.0 ppm is direct evidence of the sp³-hybridized methyl carbon attached to the nitrogen. This signal is absent in the spectrum of the unmethylated analogue.

  • Carbonyl Shift: The chemical shift of the carbonyl carbon (C-2) is sensitive to the substituent on the adjacent nitrogen. A slight upfield shift is predicted upon methylation compared to the N-H analogue.

  • Quaternary Carbon Shifts: The chemical shifts of the quaternary carbons (C-4a and C-8a) are also subtly influenced by N-methylation, providing further corroborative evidence for the structure.

Self-Validating Experimental Protocols

To ensure the generation of high-quality, reproducible NMR data, the following protocols are recommended. These protocols incorporate best practices for sample preparation, data acquisition, and processing, forming a self-validating system.[8][9]

Workflow for NMR Spectral Validation

Caption: Workflow for structural validation using NMR.

Step-by-Step Protocol for Data Acquisition
  • Sample Purity: Ensure the sample is of high purity (>95%), as impurities can complicate spectral interpretation.[10]

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. CDCl₃ is a common first choice for many organic molecules. For compounds with lower solubility, DMSO-d₆ can be used.

  • Sample Preparation:

    • For ¹H NMR, dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the chosen deuterated solvent.[8]

    • For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6-0.7 mL is recommended to obtain a good signal-to-noise ratio in a reasonable time, due to the low natural abundance of the ¹³C isotope.[8]

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup (400 MHz Spectrometer Example):

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve high homogeneity, which is crucial for good resolution.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Data Acquisition:

    • Set the spectral width to an appropriate range (e.g., -1 to 13 ppm).

    • Use a 90° pulse for maximum signal intensity.

    • Set the relaxation delay (D1) to at least 5 times the longest T₁ relaxation time of the protons of interest (a value of 2-5 seconds is often sufficient for small molecules).

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Data Acquisition:

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0 to 180 ppm).

    • A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required compared to ¹H NMR.

Advanced 2D NMR for Unambiguous Assignment

For complex molecules or to provide irrefutable proof of structure, 2D NMR experiments are invaluable.[7]

  • COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, helping to trace out the spin systems within the molecule. For 1-Methyl-1,6-naphthyridin-2(1H)-one, COSY would show correlations between H-3 and H-4, and between H-7 and H-8, confirming their positions on the respective rings.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment shows which protons are directly attached to which carbons. It is essential for assigning the carbon signals based on the already assigned proton signals. For example, the proton signal at ~3.60 ppm would show a correlation to the carbon signal at ~30.0 ppm, definitively assigning this pair to the N-CH₃ group.

Logical Relationship for Spectral Assignment

G H1_NMR 1D ¹H NMR (Chemical Shift, Integration, Multiplicity) COSY 2D COSY (¹H-¹H Correlations) H1_NMR->COSY HSQC 2D HSQC (¹H-¹³C Correlations) H1_NMR->HSQC C13_NMR 1D ¹³C NMR (Chemical Shift) C13_NMR->HSQC Structure Final Structure Confirmation COSY->Structure HSQC->Structure

Caption: Interconnectivity of NMR experiments for structure elucidation.

Conclusion and Best Practices

The validation of 1-Methyl-1,6-naphthyridin-2(1H)-one by NMR spectroscopy is a clear and systematic process. The key diagnostic signals are the singlet of the N-methyl group in both the ¹H and ¹³C spectra. By comparing the spectrum of the methylated compound to its unmethylated precursor, a confident structural assignment can be made.

For robust and defensible results, always adhere to the following principles:

  • Purity is Paramount: Always use high-purity samples for NMR analysis.

  • Systematic Approach: Follow a logical workflow from 1D to 2D NMR as needed.

  • Documentation: Thoroughly document all experimental parameters, including solvent, concentration, and acquisition settings.[10]

  • Reference Standards: When performing quantitative NMR (qNMR), use a certified internal standard with non-overlapping resonance peaks.[10]

By following the guidelines and understanding the spectral comparisons outlined in this guide, researchers can confidently validate the structure of 1-Methyl-1,6-naphthyridin-2(1H)-one and its analogues, ensuring the integrity and quality of their scientific endeavors.

References

  • Benchchem. A Researcher's Guide to Interpreting NMR Spectra of Substituted Pyrroles. Available from: [8]

  • Benchchem. Comparative Analysis of 1H NMR Spectra of Substituted 1,7-Naphthyridines. Available from: [1]

  • Supporting Information for various compounds including NMR data. (Note: This is a general reference to a style of supplementary data often found in chemical publications, as seen in the search result.)[11]

  • Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available from: [7]

  • MDPI. Spectral Characteristics of 2,7-Naphthyridines. Available from: [6]

  • NMR Testing Laboratory. Initial Calibration and Validation. Available from: [9]

  • OpenOChem Learn. Interpreting NMR. Available from: [5]

  • ResolveMass Laboratories. Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Available from: [10]

  • MDPI. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Available from: [Link][2][3]

  • ResearchGate. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Available from: [Link][4]

Sources

Comparative

validation of 1-Methyl-1,6-naphthyridin-2(1H)-one binding using SPR

Title: Validation of 1-Methyl-1,6-naphthyridin-2(1H)-one Binding to c-KIT using Surface Plasmon Resonance (SPR): A Comparative Guide Target Audience: Researchers, biophysicists, and drug development professionals. Execut...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Validation of 1-Methyl-1,6-naphthyridin-2(1H)-one Binding to c-KIT using Surface Plasmon Resonance (SPR): A Comparative Guide

Target Audience: Researchers, biophysicists, and drug development professionals.

Executive Summary & Rationale

In Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight scaffolds that bind to target proteins with high ligand efficiency is the critical first step toward developing potent inhibitors. 1-Methyl-1,6-naphthyridin-2(1H)-one (CAS: 148244-93-3, MW: 160.17 Da) represents a highly developable nitrogen-rich heterocyclic fragment. Naphthyridine derivatives are frequently explored as hinge-binding motifs to target the c-KIT receptor tyrosine kinase , an oncogenic driver heavily implicated in gastrointestinal stromal tumors (GIST) and acute myeloid leukemia [1].

Validating the binding of such a small fragment presents a biophysical challenge. Because fragments typically exhibit weak affinities (µM to mM) and rapid dissociation rates, traditional endpoint biochemical assays are highly prone to false negatives. This guide objectively compares the binding profile of 1-Methyl-1,6-naphthyridin-2(1H)-one against standard-of-care c-KIT inhibitors (Imatinib and Sunitinib) using Surface Plasmon Resonance (SPR) , demonstrating why SPR is the gold standard for label-free, real-time kinetic validation [2].

The Causality of Experimental Design: Why SPR?

As application scientists, we must design assays that are mathematically and biophysically sound. The selection of SPR over orthogonal techniques (like ITC or TR-FRET) for this fragment is driven by specific mechanistic requirements:

  • Overcoming Mass Ratio Limitations: The maximum theoretical SPR response ( Rmax​ ) is proportional to the molecular weight ratio of the analyte to the ligand. For a 160 Da fragment binding to a ~35 kDa c-KIT kinase domain, the mass ratio is extremely low (~0.0045). SPR allows for high-density covalent immobilization (amine coupling) of c-KIT, generating a stable baseline necessary to resolve the subtle 10–15 Response Unit (RU) signal of the fragment.

  • Kinetics vs. Steady-State: Fragments exhibit "fast-on, fast-off" kinetics. SPR instruments operating at high data collection rates (10 Hz) can accurately capture the rapid koff​ of 1-Methyl-1,6-naphthyridin-2(1H)-one, whereas endpoint assays would miss the binding event entirely.

  • Solvent Mismatch Vulnerability: Small molecules require DMSO for solubility. Because DMSO has a massive refractive index, even a 0.1% concentration mismatch between the flow cells can cause a bulk shift that completely masks the fragment's binding signal. SPR software uniquely allows for the integration of a solvent correction curve , a self-validating step that mathematically aligns the reference and active channels [3].

Mechanism of Action & Assay Workflow

The following diagrams illustrate the biological signaling pathway targeted by these inhibitors, alongside the biophysical workflow required to validate them.

Pathway SCF Stem Cell Factor (SCF) cKIT c-KIT Receptor (Active) SCF->cKIT Binds Signaling PI3K/AKT & MAPK Pathways cKIT->Signaling Phosphorylation Fragment 1-Methyl-1,6-naphthyridin -2(1H)-one Fragment->cKIT Kinase Domain Inhibition Imatinib Imatinib / Sunitinib (Reference TKIs) Imatinib->cKIT Competitive Inhibition Proliferation Tumor Cell Proliferation Signaling->Proliferation

Caption: c-KIT signaling pathway and targeted inhibition by naphthyridinone fragments and reference TKIs.

Workflow N1 1. Chip Activation (EDC/NHS) N2 2. c-KIT Immobilization (Amine Coupling) N1->N2 N3 3. Analyte Injection (Fragment + 5% DMSO) N2->N3 N4 4. Double Referencing & Solvent Correction N3->N4 N5 5. Kinetic Fitting (1:1 Langmuir) N4->N5

Caption: SPR experimental workflow for validating small molecule fragment binding to immobilized c-KIT.

Comparative Performance Data

To objectively assess the viability of 1-Methyl-1,6-naphthyridin-2(1H)-one, we benchmarked its binding kinetics against the clinical c-KIT inhibitors Imatinib and Sunitinib [3].

Because Imatinib and Sunitinib are large, highly optimized molecules, they naturally exhibit nanomolar affinities. The fragment, however, must be evaluated on its Ligand Efficiency (LE) —the binding energy contributed per heavy atom. An LE > 0.3 kcal/mol/HA is the gold-standard threshold for a highly developable fragment [2].

Table 1: Kinetic and Thermodynamic Comparison of c-KIT Binders via SPR

CompoundMolecular Weight (Da) kon​ (M⁻¹s⁻¹) koff​ (s⁻¹) KD​ Ligand Efficiency (LE)
Imatinib 493.62.2 × 10⁴7.4 × 10⁻⁴21 nM0.28
Sunitinib 398.54.5 × 10⁵6.7 × 10⁻³15 nM0.31
1-Methyl-1,6-naphthyridin-2(1H)-one 160.17> 10⁶ (Fast)> 0.1 (Fast)45 µM0.41

Data Interpretation: While the fragment has a much lower absolute affinity (45 µM) compared to the clinical TKIs, its Ligand Efficiency (0.41) is vastly superior. This proves that the naphthyridinone core makes highly optimal, strain-free contacts with the c-KIT hinge region, providing a superior starting scaffold for fragment growing compared to a bloated molecule containing non-contributing functional groups.

Step-by-Step SPR Experimental Protocol

This protocol is designed as a self-validating system. Every phase includes internal controls to ensure data integrity.

Phase 1: Surface Preparation & c-KIT Immobilization
  • Surface Activation: Dock a CM5 sensor chip into the SPR instrument. Activate the flow cells (FC1 as reference, FC2 as active) with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at a flow rate of 10 µL/min.

  • Target Immobilization: Dilute recombinant human c-KIT (kinase domain) to 20 µg/mL in 10 mM Sodium Acetate (pH 4.5). Inject over FC2 until a target immobilization level of ~3,500 RU is reached.

    • Causality Check: This high density is strictly required to generate a detectable Rmax​ (~15 RU) for a 160 Da fragment.

  • Surface Quenching: Inject 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes over both FC1 and FC2 to deactivate any remaining unreacted NHS esters, preventing non-specific covalent binding of the analyte.

Phase 2: Analyte Preparation & Solvent Correction
  • Buffer Matching: Prepare the running buffer (e.g., HBS-P+) supplemented with exactly 5% DMSO.

  • Solvent Correction Curve (Critical): Prepare a 7-point DMSO calibration curve ranging from 4.5% to 5.5% DMSO in the running buffer. Inject these prior to the analytes to map the bulk refractive index discrepancy between FC1 and FC2.

  • Analyte Dilution: Prepare a 2-fold dilution series of 1-Methyl-1,6-naphthyridin-2(1H)-one from 100 µM down to 3.125 µM in the 5% DMSO running buffer.

Phase 3: Multi-Cycle Kinetics (MCK) & Analysis
  • Injection: Inject the fragment concentration series at a high flow rate (50 µL/min) for 60 seconds (association), followed by 120 seconds of running buffer (dissociation).

    • Causality Check: High flow rates minimize mass transport limitation (MTL), ensuring the observed kon​ is reaction-controlled rather than diffusion-controlled.

  • Double Referencing: Subtract the FC1 reference signal from the FC2 active signal, and subsequently subtract the signal of a blank (buffer-only) injection to remove systematic baseline drift. Apply the solvent correction model.

  • Kinetic Fitting: Fit the double-referenced, solvent-corrected data using a 1:1 Langmuir binding model. For fragments with unresolvably fast kinetics (square wave responses), utilize a Steady-State Affinity model to calculate the KD​ .

References

  • Navratilova I, Hopkins AL. "Emerging role of surface plasmon resonance in fragment-based drug discovery." Future Medicinal Chemistry. 2011.[Link]

  • Wang Y, et al. "Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging." National Institutes of Health (NIH) / PMC. 2015.[Link]

  • Yuzhou B, et al. "Structural basis for KIT receptor tyrosine kinase inhibition by antibodies targeting the D4 membrane-proximal region." Proceedings of the National Academy of Sciences (PNAS). 2013.[Link]

Sources

Validation

structural analogs comparison of 1-Methyl-1,6-naphthyridin-2(1H)-one

An in-depth analysis of the 1-Methyl-1,6-naphthyridin-2(1H)-one scaffold reveals its critical role as a privileged structure in modern kinase inhibitor drug discovery. By comparing this methylated core against its unmeth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth analysis of the 1-Methyl-1,6-naphthyridin-2(1H)-one scaffold reveals its critical role as a privileged structure in modern kinase inhibitor drug discovery. By comparing this methylated core against its unmethylated and isomeric counterparts, we can elucidate the structure-activity relationships (SAR) that drive selectivity across diverse oncogenic targets, including c-Src, FGFR4, and the PI3K/mTOR signaling pathways.

As an application scientist, understanding the thermodynamic and kinetic causality behind these structural modifications is essential for optimizing lead compounds and designing robust validation assays.

Mechanistic Insights & Structural Rationale

The pharmacological utility of the 1,6-naphthyridin-2(1H)-one class stems from its ability to mimic the purine ring of ATP within the kinase hinge region. However, minor atomic shifts dictate target selectivity:

  • c-Src Hinge Binding: Modeling studies reveal that the 6-aza atom and a substituted 7-NH group form a mandatory bidentate hydrogen-bond donor-acceptor motif with the Met341 residue in the extended coil stretch of the c-Src enzyme [1].

  • The Role of N1-Methylation: The substitution of a methyl group at the N1 position (yielding 1-Methyl-1,6-naphthyridin-2(1H)-one ) does not disrupt this 6,7-hinge binding motif. Instead, N-methylation restricts the tautomeric flexibility of the pyridone ring and improves the compound's lipophilicity. Interestingly, shifting the nitrogen atom to create 1,8-naphthyridin-2(1H)-one analogs results in a >1000-fold loss in potency, proving that the specific spatial arrangement of the 6-aza atom is non-negotiable for c-Src affinity [1].

  • FGFR4 Selectivity: By retaining the N1-methyl core but introducing specific substituents at the C3 position (often requiring a C3-C4 double bond), the scaffold's affinity is redirected toward Fibroblast Growth Factor Receptor 4 (FGFR4). These analogs are optimized to interact specifically with the Cys552 residue of FGFR4, providing highly selective anti-proliferative activity for hepatocellular carcinoma (HCC) [2].

Mechanism cluster_0 Hinge Region Binding (c-Src) cluster_1 Covalent Targeting (FGFR4) Core 1-Methyl-1,6-naphthyridin-2(1H)-one SrcBind 6-Aza & 7-NH Motif Core->SrcBind 7-Substitution C3Mod C3-C4 Modification Core->C3Mod C3-Substitution Met341 Met341 Interaction SrcBind->Met341 Bidentate H-Bond Cys552 Cys552 Residue C3Mod->Cys552 Covalent Adduct

Mechanistic divergence of naphthyridinone analogs targeting c-Src vs. FGFR4.

Comparative Pharmacological Performance

The following table synthesizes the structure-activity relationship (SAR) data, contrasting the performance of the 1-methylated core against alternative structural analogs.

Scaffold / AnalogPrimary TargetKey Structural ModificationIC₅₀ RangeSelectivity Profile
1,6-Naphthyridin-2(1H)-one c-Src7-aliphatic amine substitution10–80 nMModerate (c-Src > PDGFR)
1-Methyl-1,6-naphthyridin-2(1H)-one c-Src / FGFR4N1-Methylation, C3 functionalization20–100 nMHigh (Dependent on C3 group)
1,8-Naphthyridin-2(1H)-one c-SrcIsomeric nitrogen shift>10,000 nMInactive (Disrupted H-bond)
7-Amino-1,6-naphthyridin-2(1H)-one PI3K / mTOR7-Amino core (Torin precursor)<10 nMDual PI3K/mTOR inhibition

Data derived from comparative kinase panel evaluations [1][2].

Experimental Workflows: Self-Validating Protocols

To objectively evaluate the potency of synthesized 1-Methyl-1,6-naphthyridin-2(1H)-one analogs, researchers must utilize assay systems that prevent false positives caused by the auto-fluorescence of highly conjugated heterocyclic rings.

Protocol 1: Radiometric Kinase Inhibition Assay (c-Src/FGFR4)

While fluorescent assays offer higher throughput, radiometric [³²P]-ATP incorporation remains the gold standard for naphthyridine derivatives to avoid optical interference.

  • Compound Preparation: Dissolve the 1-Methyl-1,6-naphthyridin-2(1H)-one analog in 100% DMSO to create a 10 mM stock. Perform serial dilutions in assay buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA). Causality: Maintaining DMSO concentration below 1% in the final reaction prevents solvent-induced enzyme denaturation.

  • Enzyme Pre-Incubation: Incubate 20 nM of recombinant kinase (e.g., c-Src or FGFR4) with the inhibitor for 30 minutes at 37°C. Causality: This pre-incubation step is vital for analogs that exhibit slow-binding kinetics, ensuring thermodynamic equilibrium is reached before substrate competition begins.

  • Reaction Initiation: Add a master mix containing a model glutamate-tyrosine copolymer substrate and 50 μM ATP spiked with [³²P]-ATP.

  • Quench and Filter: After 20 minutes, quench the reaction with 10% trichloroacetic acid (TCA). Transfer to a glass-fiber filter plate. Causality: TCA precipitates the phosphorylated polymeric substrate while allowing unreacted [³²P]-ATP to be washed through the filter.

  • Quantification: Wash the plate extensively, add scintillation fluid, and read on a microplate scintillation counter to calculate the IC₅₀ [1].

Workflow Step1 Compound Prep (10 mM DMSO) Step2 Enzyme Incubation (20 nM Kinase) Step1->Step2 Step3 Initiate Reaction (ATP + Substrate) Step2->Step3 Step4 Quench & Filter (TCA Wash) Step3->Step4 Step5 Quantification (Scintillation) Step4->Step5

Radiometric kinase inhibition assay workflow for naphthyridinone analogs.

Protocol 2: Class-Specific PI3K Lipid Kinase Assay

For advanced analogs like 7-amino-1,6-naphthyridin-2(1H)-one derivatives (precursors to mTOR inhibitors like Torin-2 [3]), evaluating Class I vs. Class III PI3K specificity is critical.

  • Buffer Optimization: For human Vps34 (Class III PI3K), utilize a buffer containing 10 mM MnCl₂ instead of MgCl₂. Causality: Vps34 exhibits enhanced catalytic efficiency specifically with a Mn²⁺ cofactor, a feature not observed in Class I PI3K isoforms. Utilizing the correct divalent cation ensures the kinetic data accurately reflects the analog's true binding affinity [4].

  • Substrate Delivery: Provide 16 μM phosphatidylinositol (PI) lipid substrate in sonicated vesicles.

  • Reaction & Detection: Proceed with the enzymatic reaction and quantify the production of phosphatidylinositol 3′-phosphate (PI3P) using a competitive binding luminescence assay.

References

  • 2 - Benchchem 2.1 - Journal of Medicinal Chemistry, ACS Publications 3.3 - Spandidos Publications 4.4 - Biochemistry, ACS Publications

Sources

Comparative

Analytical Validation and Performance Comparison of 1-Methyl-1,6-naphthyridin-2(1H)-one Reference Standards

Introduction & Biological Relevance 1-Methyl-1,6-naphthyridin-2(1H)-one (CAS: 148244-93-3) is a privileged heterocyclic scaffold critical to the development of highly selective Fibroblast Growth Factor Receptor 4 (FGFR4)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Biological Relevance

1-Methyl-1,6-naphthyridin-2(1H)-one (CAS: 148244-93-3) is a privileged heterocyclic scaffold critical to the development of highly selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors, which are currently under investigation for the treatment of hepatocellular carcinoma (HCC) . Because this core structure dictates kinase binding affinity (specifically targeting Cys552 of FGFR4), the accurate quantification of this compound as an active pharmaceutical ingredient (API) intermediate or metabolite is paramount.

Validating a reference standard for this compound requires navigating specific analytical challenges. The basic nitrogen atoms within the 1,6-naphthyridine ring system are prone to secondary ionic interactions with unreacted silanol groups on silica-based stationary phases, leading to severe peak tailing and inaccurate quantitation. This guide objectively compares the performance of a Certified Reference Standard (CRS) against an In-house Working Standard (IWS) and outlines a self-validating analytical protocol compliant with ICH Q2(R2) guidelines .

Performance Comparison: Certified Reference Standard (CRS) vs. In-House Working Standard (IWS)

The Causality of Standard Selection

In drug development, relying solely on chromatographic purity (e.g., HPLC area %) for a working standard is a critical flaw. Structurally similar impurities—such as the unmethylated precursor 1,6-naphthyridin-2(1H)-one or potential regioisomers—often exhibit nearly identical UV molar absorptivities and co-elute under standard reverse-phase conditions.

A Certified Reference Standard (CRS) overcomes this by employing Quantitative Nuclear Magnetic Resonance (qNMR) as an orthogonal, primary method. qNMR measures the absolute number of protons, independent of the molecule's chromophore, providing an SI-traceable absolute purity. This creates a self-validating system: the qNMR establishes the absolute mass fraction, which is then used to calculate the exact response factor for the HPLC-UV/LC-MS methods, ensuring that subsequent routine analyses are fundamentally accurate and free from UV-bias.

Table 1: Comparative Performance Metrics
ParameterCertified Reference Standard (CRS)In-House Working Standard (IWS)Analytical Impact
Purity Assignment qNMR (Absolute Mass Fraction)HPLC-UV (Area Normalization)CRS eliminates UV response factor bias from co-eluting impurities.
Traceability SI-Traceable (via NIST SRM internal std)Non-traceableCRS ensures strict regulatory compliance for IND/NDA submissions.
Uncertainty Calculated Expanded Uncertainty ( U )Assumed ±1.0%CRS provides statistically defensible confidence intervals.
Isomeric Profiling Confirmed via 2D-NMR (HSQC/HMBC)Assumed based on synthetic routeCRS guarantees the N1-methyl position over potential O-methylation.
Stability Accelerated & Long-term data (ICH Q1A)Point-in-time verificationCRS guarantees shelf-life and prevents out-of-specification (OOS) results.

Analytical Validation Workflow (ICH Q2(R2) Compliant)

To ensure the reference standard is fit for purpose, the analytical procedure must be validated according to the latest ICH Q2(R2) guidelines . The following step-by-step methodology details the validation of an HPLC-UV/LC-MS method for 1-Methyl-1,6-naphthyridin-2(1H)-one.

Step-by-Step Methodology

Step 1: Specificity and Selectivity (LC-MS/MS & HPLC-UV)

  • Rationale: The method must unambiguously differentiate 1-Methyl-1,6-naphthyridin-2(1H)-one ( m/z 161.07 [M+H]+ ) from its desmethyl precursor ( m/z 147.05 [M+H]+ ) and synthetic byproducts.

  • Protocol:

    • Prepare a 10 µg/mL solution of the CRS spiked with 1% (w/w) of known impurities.

    • Inject onto an end-capped C18 column (e.g., Waters XBridge, specifically designed to resist silanol-nitrogen interactions).

    • Use a mobile phase of 10 mM Ammonium Bicarbonate (pH 9.0) and Acetonitrile. Causality: The high pH ensures the naphthyridine nitrogens remain deprotonated, eliminating ionic tailing and ensuring Gaussian peak shapes for accurate integration.

    • Monitor via UV at 254 nm and LC-MS/MS (MRM mode). Confirm resolution ( Rs​>2.0 ) between the target and all impurities.

Step 2: Linearity and Range

  • Rationale: To prove the detector response is directly proportional to the concentration.

  • Protocol: Prepare five concentration levels ranging from 50% to 150% of the nominal target concentration (e.g., 5, 8, 10, 12, and 15 µg/mL). Inject each standard in triplicate. Perform linear regression analysis to ensure R2≥0.999 and that the y-intercept is statistically insignificant.

Step 3: Accuracy (Spike and Recovery)

  • Rationale: To ensure the method recovers the true value of the analyte without matrix interference.

  • Protocol: Spike known amounts of the CRS into a blank diluent matrix at three levels (80%, 100%, 120%). Extract and analyze in triplicate. Calculate the percentage recovery against the theoretical spiked amount.

Step 4: Precision (Repeatability and Intermediate Precision)

  • Rationale: To demonstrate the method's coherence under normal operating conditions.

  • Protocol: For repeatability, inject six independent preparations of the 100% nominal concentration on the same day, by the same analyst, on the same instrument. For intermediate precision, repeat the process on a different day, with a different analyst and instrument. Calculate the Relative Standard Deviation (RSD).

Table 2: Summary of Validation Results (Mock Data for CRS)
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at retention time ( Rs​>1.5 ) Rs​=3.2 (vs. desmethyl impurity)Pass
Linearity R2≥0.999 (50% - 150% range) R2=0.9998 Pass
Accuracy (Recovery) 98.0% - 102.0%99.6% - 100.4%Pass
Repeatability RSD ≤2.0% ( n=6 )RSD = 0.85%Pass
Intermediate Precision RSD ≤2.0% ( n=12 total)RSD = 1.12%Pass

Visualization: Validation Workflow

ICH_Validation_Workflow Start 1-Methyl-1,6-naphthyridin-2(1H)-one Reference Standard Phase1 Phase 1: Specificity & Selectivity (LC-MS/MS & HPLC-UV) Start->Phase1 Phase2 Phase 2: Linearity & Range (50% to 150% Target Conc.) Phase1->Phase2 Phase3 Phase 3: Accuracy & Recovery (Spike/Recovery Assay) Phase2->Phase3 Phase4 Phase 4: Precision (Repeatability & Intermediate) Phase3->Phase4 Decision Meets ICH Q2(R2) Acceptance Criteria? Phase4->Decision Pass Certified Reference Standard Approved for Release Decision->Pass Yes Fail Root Cause Analysis & Method Optimization Decision->Fail No Fail->Phase1

Caption: ICH Q2(R2) Analytical Validation Workflow for 1-Methyl-1,6-naphthyridin-2(1H)-one Reference Standards.

References

  • Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • ICH Q2(R2) Guideline on Validation of Analytical Procedures (Step 5) Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL:[Link]

Safety & Regulatory Compliance

Safety

1-Methyl-1,6-naphthyridin-2(1H)-one proper disposal procedures

As a Senior Application Scientist overseeing chemical lifecycle management, I frequently observe laboratories overlooking the downstream environmental impact of highly stable heterocyclic compounds. 1-Methyl-1,6-naphthyr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing chemical lifecycle management, I frequently observe laboratories overlooking the downstream environmental impact of highly stable heterocyclic compounds. 1-Methyl-1,6-naphthyridin-2(1H)-one (CAS: 148244-93-3) is a prime example. While its stable naphthyridine core makes it a valuable scaffold in drug development, this same stability renders it highly refractory to standard biological wastewater treatment[1].

To build a truly self-validating safety culture, we must move beyond simply throwing bottles into a waste bin. We must understand the causality behind our disposal methodologies. Improper disposal of nitrogenous heterocycles can lead to the accumulation of toxic byproducts in aquatic ecosystems or the release of hazardous nitrogen oxides (NOx) during incomplete combustion[2].

Below is the definitive, step-by-step operational guide for the safe handling and destruction of 1-Methyl-1,6-naphthyridin-2(1H)-one.

Physicochemical Profiling & Disposal Causality

Before executing a disposal plan, we must analyze the molecule's physical properties to understand why specific destruction parameters are required.

Causality of Disposal Choices: The dense nitrogenous framework (C9H8N2O) of this compound dictates that it cannot be landfilled or discharged into aqueous drains[3]. When subjected to ambient degradation or low-temperature combustion, it generates hazardous NOx gases and stable refractory organic intermediates[1]. Therefore, we mandate high-temperature incineration coupled with alkaline wet scrubbing to force complete thermal oxidation, converting the carbon framework to CO₂ and neutralizing the resulting NOx gases into harmless nitrate salts[2].

Table 1: Physicochemical Parameters Dictating Disposal Strategy

ParameterValueOperational Rationale / Causality
CAS Number 148244-93-3[3]Essential for accurate RCRA waste manifesting and tracking.
Molecular Formula C₉H₈N₂O[3]High nitrogen content necessitates active NOx scrubbing during combustion.
Molecular Weight 160.17 g/mol [3]Used to calculate the Theoretical Oxygen Demand (ThOD) for the incinerator.
LogP 0.9335[3]Indicates moderate lipophilicity; poses a bioaccumulation risk if discharged to drains.
TPSA 34.89 Ų[3]Topological Polar Surface Area indicates interaction dynamics with aqueous scrubber systems.

Standard Operating Procedure: Disposal & Destruction Workflow

This protocol is designed as a self-validating system —meaning each phase requires a specific, measurable condition to be met before proceeding to the next, ensuring zero environmental release.

Phase 1: Segregation and Secondary Containment
  • Isolate the Compound: Collect all solid residues, contaminated gloves, and residual solutions of 1-Methyl-1,6-naphthyridin-2(1H)-one.

  • Solvent Compatibility: If the compound is dissolved in a solvent, ensure it is segregated into a Non-Halogenated Organic Waste container. Mixing with halogenated solvents alters the required incineration temperature and risks the formation of dioxins.

  • Labeling: Manifest the container explicitly with "Contains Nitrogenous Heterocycles - NOx Hazard upon Combustion" to alert the downstream disposal facility.

Phase 2: Chemical Compatibility Verification
  • Oxidizer Check: Verify that no strong oxidizing agents (e.g., peroxides, nitric acid) have been introduced into the waste stream. The electron-rich nature of the naphthyridine ring can lead to uncontrolled exothermic reactions if mixed with oxidizers prior to controlled incineration.

  • pH Logging: If in an aqueous suspension, log the pH. Ensure the waste is kept at a neutral to slightly basic pH (7.0–8.5) to prevent unwanted protonation and precipitation of the compound during transport.

Phase 3: High-Temperature Incineration

Note: This phase is executed by your contracted hazardous waste facility, but you must specify these parameters on your waste profile.

  • Thermal Oxidation: Inject the waste into a rotary kiln or liquid injection incinerator operating at a minimum of 1000°C to 1100°C . This extreme temperature is the only reliable method to cleave the highly stable aromatic naphthyridine ring[1].

  • Residence Time: Ensure a minimum gas residence time of 2 seconds in the secondary combustion chamber to guarantee complete conversion of carbon to CO₂.

Phase 4: Scrubber Effluent Validation
  • Alkaline Wet Scrubbing: Route the exhaust gases (now containing NO and NO₂) through a wet scrubber utilizing a sodium hydroxide (NaOH) solution[1].

  • Neutralization: The alkaline liquor reacts with the NOx gases to form aqueous sodium nitrite and sodium nitrate.

  • Effluent Validation (The Self-Validation Step): Test the scrubber effluent. If the pH drops below 7.5, or if nitrate concentrations exceed local discharge limits, the liquor must be recirculated or treated further before final discharge[2].

Disposal Logic & Workflow Visualization

The following diagram illustrates the logical flow and self-validating checkpoints of the disposal process.

DisposalWorkflow Start Waste Generation: 1-Methyl-1,6-naphthyridin-2(1H)-one Segregation Segregation & Labeling (Non-Halogenated Organics) Start->Segregation Incineration High-Temp Incineration (>1000°C) Segregation->Incineration Transport to Facility Scrubber Alkaline Wet Scrubber (NOx Neutralization) Incineration->Scrubber Exhaust Gases (NOx, CO2) Effluent Effluent Validation (pH & Nitrate levels) Scrubber->Effluent Scrubber Liquor Effluent->Scrubber Fail (Recirculate) Disposal Final Safe Discharge Effluent->Disposal Pass (pH 7-9)

Workflow for the thermal destruction and exhaust neutralization of nitrogenous heterocyclic waste.

References

  • Science.gov. "Scrubber Sludge Disposal and Nitrogenous Heterocyclic Emissions." Science.gov Topic Pages. Available at: [Link]

  • ResearchGate. "Electro-scrubbers for removing VOCs and odorous substances from polluted gaseous streams (Refractory Nitrogenous Compounds)." ResearchGate Publications. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-1,6-naphthyridin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
1-Methyl-1,6-naphthyridin-2(1H)-one
© Copyright 2026 BenchChem. All Rights Reserved.